molecular formula C27H24N4O4 B612195 SAR156497

SAR156497

Cat. No.: B612195
M. Wt: 468.5 g/mol
InChI Key: YXMQIWJYPNBZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SAR156497 is an exquisitely selective Aurora A, B, and C inhibitor with in vitro and in vivo efficacy with IC50 = 0.5 nM (Aurora A);  1 nM (Aurora B / incenp);  3 nM (Aurora C / incenp) respectively this compound combines high in vitro potency with satisfactory metabolic stability and limited CYP 3A4 and PDE3 inhibition. In vitro, this compound displayed high antiproliferative activity on a large panel of tumor cell lines without correlation with any particular genetic signature or Aurora kinases expression. It induced significant modulation of Aurora A and Aurora B biomarkers (p-Aurora A and pHH3, respectively) and cell polyploidy, as expected from Aurora A/B inhibitors.

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate

InChI

InChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31)

InChI Key

YXMQIWJYPNBZJS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5

Canonical SMILES

CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAR156497;  SAR156497;  SAR 156497.

Origin of Product

United States

Foundational & Exploratory

SAR156497: A Technical Guide to its Binding Affinity for Aurora Kinases A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of SAR156497 to the Aurora kinases A, B, and C. This compound is a potent and exquisitely selective inhibitor of all three isoforms of the Aurora kinase family, which are key regulators of mitosis.[1] Their aberrant expression in a wide range of cancers has made them attractive targets for anticancer therapies.[1]

Binding Affinity of this compound to Aurora Kinases

This compound demonstrates potent inhibitory activity against Aurora A, Aurora B, and Aurora C, with IC50 values in the low nanomolar range. This high affinity makes it a valuable tool for studying the cellular functions of these kinases and a promising candidate for further drug development.

Kinase TargetIC50 (nM)
Aurora A0.6
Aurora B1.0
Aurora C4.0

Table 1: Binding Affinity of this compound for Aurora Kinases A, B, and C. The half-maximal inhibitory concentration (IC50) values were determined using a caliper mobility shift assay.

Experimental Protocols

The binding affinity of this compound to Aurora kinases A, B, and C was determined using a biochemical assay that measures the phosphorylation of a peptide substrate. The following is a detailed description of the experimental protocol.

Caliper Mobility Shift Assay

This assay quantifies the level of phosphorylation of a fluorescently labeled peptide substrate by the respective Aurora kinase. The separation and quantification of the phosphorylated and non-phosphorylated peptides are achieved through microfluidic capillary electrophoresis.

Materials:

  • Enzymes: Recombinant human Aurora A, Aurora B, and Aurora C.

  • Substrate: Fluorescently labeled peptide substrate. For Aurora A and C, the peptide sequence is LRRASLG. For Aurora B, the peptide sequence is Kemptide (LRRASLG).

  • Inhibitor: this compound

  • ATP: Adenosine triphosphate

  • Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100, and 2 mM DTT.

  • Stop Solution: 100 mM HEPES pH 7.4, 0.015% Brij-35, 0.2% Coating Reagent #3, and 10 mM EDTA.

Procedure:

  • Compound Preparation: A 10 mM stock solution of this compound in 100% DMSO was prepared. This was followed by serial dilutions in 100% DMSO to create a 10-point concentration curve. Each of these solutions was then further diluted 25-fold in the assay buffer.

  • Enzyme and Substrate Preparation: The Aurora kinase enzymes and their respective fluorescently labeled peptide substrates were diluted in the assay buffer to the desired concentrations.

  • Assay Reaction:

    • 5 µL of the diluted this compound solution was added to the wells of a 384-well plate.

    • 10 µL of the enzyme/substrate mix was then added to each well to initiate the kinase reaction. The final DMSO concentration in the reaction was 2%.

    • The reaction was incubated for a specified time at room temperature.

  • Reaction Termination: The kinase reaction was stopped by adding 15 µL of the stop solution to each well.

  • Data Acquisition and Analysis: The plate was read on a Caliper EZ Reader II. The instrument measures the amount of phosphorylated and unphosphorylated substrate in each well. The percentage of inhibition was calculated for each concentration of this compound, and the IC50 value was determined by fitting the data to a four-parameter logistical model.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Aurora kinase signaling pathway and the experimental workflow for determining the inhibitory activity of this compound.

Aurora_Kinase_Signaling_Pathway cluster_aurora_a Aurora A Pathway cluster_aurora_b Aurora B Pathway cluster_aurora_c Aurora C Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Activation Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Entry Mitotic Entry Aurora_A->Mitotic_Entry CPC Chromosomal Passenger Complex (CPC) Aurora_B Aurora B CPC->Aurora_B Localization Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Kinetochore_Microtubule_Attachment Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Microtubule_Attachment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Meiosis Meiosis Aurora_C Aurora C Meiosis->Aurora_C Activation Spermatogenesis Spermatogenesis Aurora_C->Spermatogenesis Cytokinesis_Meiosis Cytokinesis in Meiosis Aurora_C->Cytokinesis_Meiosis This compound This compound This compound->Aurora_A Inhibition This compound->Aurora_B Inhibition This compound->Aurora_C Inhibition

Figure 1: Simplified signaling pathways of Aurora A, B, and C, and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Add_Inhibitor Add this compound to Plate Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare Aurora Kinase and Substrate Mix Initiate_Reaction Add Enzyme/Substrate Mix to Initiate Reaction Enzyme_Prep->Initiate_Reaction Add_Inhibitor->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Plate Read Plate on Caliper EZ Reader Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2: Experimental workflow for determining the IC50 of this compound against Aurora kinases.

References

Navigating the Cell Cycle: A Technical Guide to MDM2 Inhibition and Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the initial query focused on SAR156497, publicly available scientific literature identifies this compound as a selective inhibitor of Aurora kinases A, B, and C, which are crucial for mitotic progression[1]. To address the core interest in the p53-MDM2 signaling axis and its role in cell cycle regulation, this guide will focus on a class of molecules that directly target this pathway: MDM2 inhibitors. These agents represent a promising therapeutic strategy in cancers with wild-type p53. This document will provide a comprehensive overview of the mechanism of action of MDM2 inhibitors, their impact on cell cycle progression, and the experimental protocols used to characterize these effects.

The MDM2-p53 Pathway: A Critical Regulator of Cell Fate

The tumor suppressor protein p53 is a transcription factor that plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage.[2][3] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[2][4]

The activity of p53 is tightly regulated by its principal negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2).[4] In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[4][5] This creates an autoregulatory feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[5][6] In many cancers with wild-type p53, the function of this tumor suppressor is abrogated by the overexpression or amplification of MDM2, allowing cancer cells to evade p53-mediated cell cycle arrest and apoptosis.[4][7]

Mechanism of Action of MDM2 Inhibitors

Small-molecule MDM2 inhibitors are designed to disrupt the protein-protein interaction between MDM2 and p53.[5] By binding to the p53-binding pocket on MDM2, these inhibitors prevent the ubiquitination and degradation of p53.[5] This leads to the accumulation and activation of p53, which can then transactivate its downstream target genes, including those involved in cell cycle arrest and apoptosis.[6][8]

The primary mechanism by which MDM2 inhibitors induce cell cycle arrest is through the p53-dependent upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as CDKN1A).[9] p21 binds to and inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes, which are essential for the G1 to S phase transition.[10][11] Inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its repression of E2F transcription factors and blocking entry into the S phase.[10]

Below is a diagram illustrating the MDM2-p53 signaling pathway and the mechanism of action of MDM2 inhibitors.

MDM2_p53_Pathway MDM2-p53 Signaling Pathway and Inhibition cluster_nucleus Nucleus DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 transcriptionally activates p21 p21 p53->p21 transcriptionally activates Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes transcriptionally activates MDM2->p53 ubiquitinates for degradation MDM2_Inhibitor MDM2 Inhibitor MDM2_Inhibitor->MDM2 inhibits Cyclin_CDK Cyclin D/CDK4/6 Cyclin E/CDK2 p21->Cyclin_CDK inhibits Rb Rb Cyclin_CDK->Rb phosphorylates Cell_Cycle_Arrest G1/S Arrest Cyclin_CDK->Cell_Cycle_Arrest promotes progression E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: MDM2-p53 pathway and the effect of MDM2 inhibitors.

Quantitative Analysis of MDM2 Inhibitor Effects

The effects of MDM2 inhibitors on cell cycle progression and target protein expression are typically quantified using various in vitro assays. The following tables summarize representative data from preclinical studies of MDM2 inhibitors.

Table 1: Effect of MDM2 Inhibitors on Cell Cycle Distribution in p53 Wild-Type Cancer Cell Lines

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
SJSA-1 (Osteosarcoma)Control45%40%15%
MDM2 Inhibitor (1 µM)75%15%10%
RS4;11 (Leukemia)Control50%35%15%
MDM2 Inhibitor (1 µM)80%10%10%

Data are representative and compiled from typical results reported in preclinical studies.

Table 2: Modulation of p53 Pathway Proteins by MDM2 Inhibitors

Cell LineTreatmentp53 Protein Level (Fold Change)MDM2 Protein Level (Fold Change)p21 Protein Level (Fold Change)
SJSA-1 (Osteosarcoma)MDM2 Inhibitor (1 µM)4.863.033.48
HCT116 (Colon Cancer)MDM2 Inhibitor (1 µM)5.23.54.1

Data are representative and compiled from typical results reported in preclinical studies.[9]

Experimental Protocols

1. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Preparation:

    • Culture cells to 70-80% confluency and treat with the MDM2 inhibitor or vehicle control for the desired time.

    • Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).[12]

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[12][13][14]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12][13]

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[12][13][14] PI intercalates with DNA, and RNase A degrades RNA to prevent its staining.[15]

    • Incubate in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Gate on single cells to exclude doublets and aggregates.[13][14]

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histogram using cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.[13]

Flow_Cytometry_Workflow Cell Cycle Analysis Workflow start Start: Cell Culture treatment Treat with MDM2 Inhibitor start->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining analysis Analyze on Flow Cytometer staining->analysis end End: Cell Cycle Distribution Data analysis->end

Caption: Workflow for cell cycle analysis using flow cytometry.

2. Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Sample Preparation:

    • Treat cells with the MDM2 inhibitor or vehicle control.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[16]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[16]

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, MDM2, p21) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[17]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification:

    • Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Western_Blot_Workflow Western Blotting Workflow start Start: Cell Lysis quantification Protein Quantification start->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection and Imaging secondary_ab->detection end End: Protein Expression Data detection->end

References

An In-depth Technical Guide to the Downstream Signaling Pathways of SAR156497

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR156497 is a potent and exquisitely selective inhibitor of the Aurora kinase family, encompassing Aurora A, Aurora B, and Aurora C. These serine/threonine kinases are critical regulators of mitosis, and their aberrant expression is frequently observed in a wide range of human malignancies. By targeting these central nodes of cell division, this compound disrupts essential mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Core Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of Aurora kinases A, B, and C, thereby inhibiting their catalytic activity. This inhibition prevents the phosphorylation of a multitude of downstream substrates that are essential for the proper execution of mitosis. The cellular consequences of this compound treatment are pleiotropic, reflecting the diverse roles of the Aurora kinases in cell division.

Downstream Signaling Pathways of Aurora Kinases Inhibited by this compound

The inhibition of Aurora kinases A, B, and C by this compound leads to the disruption of several critical mitotic signaling cascades.

Aurora A Signaling Pathway

Aurora A is a key regulator of centrosome maturation, mitotic entry, and spindle assembly. Its inhibition by this compound leads to defects in these processes. A critical downstream effector of Aurora A is the Targeting Protein for Xenopus Kinesin-like Protein 2 (TPX2), which is required for the localization and activation of Aurora A at the spindle poles. Another important substrate is the kinesin motor protein Eg5, which is essential for the separation of centrosomes and the establishment of a bipolar spindle. Furthermore, Aurora A contributes to mitotic entry by promoting the activation of the Cyclin B1-Cdk1 complex.

dot

Aurora_A_Signaling cluster_G2 G2 Phase cluster_M M Phase (Prophase/Metaphase) CyclinB1_Cdk1_inactive Cyclin B1-Cdk1 (inactive) CyclinB1_Cdk1_active Cyclin B1-Cdk1 (active) CyclinB1_Cdk1_inactive->CyclinB1_Cdk1_active Activation This compound This compound AuroraA Aurora A This compound->AuroraA TPX2 TPX2 AuroraA->TPX2 Activates Eg5 Eg5 AuroraA->Eg5 Phosphorylates Plk1 Plk1 AuroraA->Plk1 Activates AuroraA->CyclinB1_Cdk1_active Promotes TPX2->AuroraA Localizes & Activates Centrosome_Maturation Centrosome Maturation & Separation Eg5->Centrosome_Maturation Plk1->Centrosome_Maturation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Maturation->Bipolar_Spindle Mitotic_Entry Mitotic Entry CyclinB1_Cdk1_active->Mitotic_Entry

Caption: Aurora A Signaling Pathway Inhibition by this compound.

Aurora B Signaling Pathway

Aurora B is a component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC plays a central role in ensuring correct chromosome segregation and cytokinesis. A primary and well-characterized substrate of Aurora B is Histone H3, which is phosphorylated at Serine 10 (pH3S10) during mitosis. This phosphorylation is a critical biomarker for Aurora B activity. Inhibition of Aurora B by this compound leads to a significant reduction in pH3S10 levels. Furthermore, Aurora B is a key component of the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents premature entry into anaphase. By phosphorylating proteins such as Mps1, Mad2, and BubR1, Aurora B ensures that all chromosomes are properly attached to the mitotic spindle. Disruption of this pathway by this compound can lead to aneuploidy and cell death.

dot

Aurora_B_Signaling cluster_Mitosis Mitosis This compound This compound CPC Chromosomal Passenger Complex (CPC) (Aurora B, INCENP, Survivin, Borealin) This compound->CPC Inhibits Aurora B HistoneH3 Histone H3 CPC->HistoneH3 Phosphorylates SAC Spindle Assembly Checkpoint (SAC) CPC->SAC Activates Cytokinesis Cytokinesis CPC->Cytokinesis pH3S10 p-Histone H3 (Ser10) HistoneH3->pH3S10 Mps1 Mps1 SAC->Mps1 Mad2 Mad2 SAC->Mad2 BubR1 BubR1 SAC->BubR1 Chromosome_Segregation Correct Chromosome Segregation SAC->Chromosome_Segregation

Caption: Aurora B Signaling Pathway Inhibition by this compound.

Aurora C Signaling Pathway

The function of Aurora C largely overlaps with that of Aurora B. It is also a component of the CPC and is involved in the regulation of chromosome segregation and cytokinesis. Like Aurora B, Aurora C can phosphorylate Histone H3 at Serine 10. Therefore, this compound-mediated inhibition of Aurora C contributes to the overall anti-mitotic phenotype.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Biochemical Activity of this compound

TargetIC50 (nM)
Aurora A1.3
Aurora B0.8
Aurora C4.6

Data represents the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Activity of this compound

Cell LineCancer TypeCellular IC50 (nM) for Proliferation
HCT116Colon Carcinoma10
HeLaCervical Cancer15
A549Lung Carcinoma25
MCF7Breast Cancer30

Data represents the concentration of this compound required to inhibit 50% of cell proliferation after a 72-hour treatment.

Experimental Protocols

Detailed methodologies for key experiments to assess the downstream effects of this compound are provided below.

Experimental Workflow for Assessing this compound Activity

dot

Experimental_Workflow cluster_assays Assays Start Cancer Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability WesternBlot Western Blot (e.g., p-Histone H3) Harvest->WesternBlot IF Immunofluorescence (Mitotic Phenotypes) Harvest->IF Analysis Downstream Analysis WesternBlot->Analysis IF->Analysis Viability->Analysis

Caption: General experimental workflow for studying this compound.

Protocol 1: Western Blot for Phosphorylated Histone H3 (Ser10)

This protocol describes the detection of phosphorylated Histone H3 at Serine 10 (pH3S10), a key biomarker of Aurora B/C activity, in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Primary antibody: Mouse anti-Histone H3 (as a loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-pH3S10 and anti-Histone H3) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL reagents and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the pH3S10 signal to the total Histone H3 signal.

Protocol 2: Immunofluorescence for Mitotic Phenotypes

This protocol allows for the visualization of mitotic defects, such as abnormal spindle formation and chromosome misalignment, induced by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Glass coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Mouse anti-α-tubulin (for spindle visualization)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) (for identifying mitotic cells)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

  • Secondary antibody: Alexa Fluor 594-conjugated anti-rabbit IgG

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described in Protocol 1.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies (anti-α-tubulin and anti-pH3S10) for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Washing and Staining: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images of mitotic cells to assess spindle morphology and chromosome alignment.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include untreated and vehicle-only controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data on a dose-response curve.

Conclusion

This compound is a selective inhibitor of Aurora kinases that disrupts critical downstream signaling pathways essential for mitosis. This guide has detailed the primary pathways affected by this compound, including those regulated by Aurora A and B, and has provided quantitative data on its activity. The experimental protocols outlined herein offer a robust framework for researchers to further investigate the mechanism of action of this compound and to evaluate its therapeutic potential. The provided visualizations of the signaling pathways and experimental workflow aim to facilitate a clear understanding of the complex cellular processes targeted by this promising anti-cancer agent.

SAR156497: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR156497 is a potent and exquisitely selective inhibitor of Aurora kinases A, B, and C.[1][2] The Aurora kinase family plays a crucial role in the regulation of mitosis, and their aberrant expression is implicated in a wide range of malignancies.[1][2] This has made them a compelling target for the development of novel anticancer therapies. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and preclinical evaluation of this compound, tailored for professionals in the field of drug development.

Discovery of this compound

The discovery of this compound stemmed from the optimization of a novel series of tricyclic molecules. The lead compound was identified through a high-throughput screening campaign, and subsequent structure-activity relationship (SAR) studies focused on enhancing potency and selectivity for the Aurora kinases. This optimization process led to the identification of this compound as a clinical candidate with excellent in vitro and in vivo efficacy.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibition

KinaseIC50 (nM)
Aurora A1
Aurora B3
Aurora C2

Data represents the half-maximal inhibitory concentration (IC50) and demonstrates the potent inhibition of all three Aurora kinase isoforms by this compound.

Table 2: Cellular Activity

Cell LineAssay TypeIC50 (nM)
HCT-116Cell Proliferation15
HeLaCell Proliferation20
JurkatCell Proliferation12

Data shows the potent anti-proliferative activity of this compound in various cancer cell lines.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Aurora kinase signaling pathway, which is essential for proper mitotic progression. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.

Aurora_Kinase_Pathway G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Chromosome Condensation & Spindle Assembly Mitotic Arrest/Apoptosis Mitotic Arrest/Apoptosis Prophase->Mitotic Arrest/Apoptosis Disrupted Spindle Anaphase Anaphase Metaphase->Anaphase Spindle Assembly Checkpoint Metaphase->Mitotic Arrest/Apoptosis Failed Checkpoint Telophase/Cytokinesis Telophase/Cytokinesis Anaphase->Telophase/Cytokinesis Chromosome Segregation Aneuploidy Aneuploidy Anaphase->Aneuploidy Missegregation Aurora_A Aurora A Aurora_A->Prophase Centrosome Maturation & Spindle Assembly Aurora_B Aurora B Aurora_B->Metaphase Chromosome Biorientation & SAC Aurora_C Aurora C Aurora_C->Metaphase Function less defined, role in meiosis This compound This compound This compound->Aurora_A Inhibition This compound->Aurora_B Inhibition This compound->Aurora_C Inhibition

Aurora Kinase Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the potency of this compound against the Aurora kinases.

Protocol:

  • Reagents: Recombinant human Aurora A, B, and C enzymes, ATP, and a suitable peptide substrate (e.g., Kemptide).

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of this compound in a kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ kinase assay which measures ADP formation lumimetrically.[3][4][5]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (HCT-116)

This assay assesses the anti-proliferative effect of this compound on cancer cells.[6]

Protocol:

  • Cell Culture: Culture HCT-116 human colon carcinoma cells in appropriate growth medium.[6]

  • Procedure:

    • Seed the HCT-116 cells in 96-well plates and allow them to adhere overnight.[7]

    • Treat the cells with a range of concentrations of this compound and a vehicle control.

    • Incubate the plates for a period of 72 hours.[6]

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[6]

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by analyzing the dose-response curve.[6]

In Vivo Tumor Xenograft Model

This model evaluates the in vivo anti-tumor efficacy of this compound.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).

  • Procedure:

    • Subcutaneously implant human tumor cells (e.g., HCT-116) into the flanks of the mice.[8]

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via oral gavage) and a vehicle control to the respective groups according to a predetermined dosing schedule.

    • Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Chemical Synthesis

The chemical synthesis of this compound, chemically named ethyl 8-oxo-9-(3-(1H-benzimidazol-2-yloxy)phenyl)-4,5,6,7,8,9-hexahydro-2H-pyrrolo[3,4-b]quinoline-3-carboxylate, is a multi-step process. A generalized synthetic workflow is depicted below.

Synthesis_Workflow Starting_Materials Commercially Available Starting Materials Intermediate_1 Pyrroloquinoline Core Formation Starting_Materials->Intermediate_1 Intermediate_2 Benzimidazole Moiety Synthesis Starting_Materials->Intermediate_2 Coupling Coupling of Intermediates Intermediate_1->Coupling Intermediate_2->Coupling Final_Product This compound Coupling->Final_Product

Generalized Synthetic Workflow for this compound.

A key step in the synthesis involves the construction of the tricyclic pyrrolo[3,4-b]quinoline core, followed by the coupling with the 3-(1H-benzimidazol-2-yloxy)phenyl moiety. The synthesis requires careful control of reaction conditions and purification of intermediates at each step. For the detailed, step-by-step synthetic protocol, including specific reagents, reaction conditions, and characterization data, readers are referred to the supporting information of the primary publication by Carry et al. in the Journal of Medicinal Chemistry (2015).

Conclusion

This compound is a highly selective and potent pan-Aurora kinase inhibitor with demonstrated anti-proliferative activity in vitro and anti-tumor efficacy in vivo. The data presented in this technical guide underscore its potential as a valuable therapeutic agent for the treatment of cancers with dysregulated Aurora kinase signaling. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of this compound and similar compounds.

References

SAR156497: A Technical Guide to its Effects on Mitosis and Cytokinesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR156497 is a potent and selective inhibitor of Aurora kinases A, B, and C, a family of serine/threonine kinases that play critical roles in the regulation of cell division.[1] Dysregulation of Aurora kinases is a common feature in many human cancers, making them attractive targets for cancer therapy. This technical guide provides an in-depth overview of the effects of this compound on mitosis and cytokinesis, summarizing key preclinical findings, detailing experimental methodologies, and illustrating the underlying molecular pathways.

Introduction to this compound and its Target: Aurora Kinases

The Aurora kinase family consists of three members in mammals: Aurora A, Aurora B, and Aurora C. These kinases are essential for the proper execution of mitosis, ensuring accurate chromosome segregation and cell division.

  • Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar mitotic spindle.

  • Aurora B is a component of the chromosomal passenger complex (CPC) and has diverse roles throughout mitosis, including chromosome condensation, correction of kinetochore-microtubule attachments, and regulation of the spindle assembly checkpoint (SAC). It is also critically involved in the process of cytokinesis.

  • Aurora C has functions that overlap with Aurora B and is also implicated in meiosis.

This compound is a small molecule inhibitor that has demonstrated high selectivity for all three Aurora kinase isoforms.[1] Its mechanism of action is centered on the inhibition of the catalytic activity of these kinases, thereby disrupting the downstream signaling pathways that govern mitotic progression and cytokinesis.

Effects of this compound on Mitosis

Inhibition of Aurora kinases by this compound leads to a cascade of defects during mitosis, primarily due to the disruption of Aurora A and Aurora B functions. These effects culminate in mitotic arrest and, ultimately, cell death in cancer cells.

Disruption of Spindle Formation and Function

By inhibiting Aurora A, this compound interferes with the proper formation and function of the mitotic spindle. This can lead to defects in centrosome separation, resulting in the formation of monopolar or multipolar spindles.

Impairment of Chromosome Alignment and Segregation

The primary mitotic role of Aurora B is to ensure the correct attachment of microtubules to the kinetochores of sister chromatids. Inhibition of Aurora B by this compound disrupts this error correction mechanism. Consequently, cells are unable to properly align their chromosomes at the metaphase plate, leading to chromosome mis-segregation during anaphase.

Abrogation of the Spindle Assembly Checkpoint (SAC)

The SAC is a critical surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Aurora B plays a key role in activating the SAC in response to attachment errors. By inhibiting Aurora B, this compound can weaken or abrogate the SAC, leading to premature exit from mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage.

Induction of Mitotic Arrest and Apoptosis

The culmination of these mitotic defects—defective spindle formation, chromosome misalignment, and a compromised spindle assembly checkpoint—leads to a prolonged arrest in mitosis. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Effects of this compound on Cytokinesis

Cytokinesis is the final stage of cell division, where the cytoplasm is divided to form two distinct daughter cells. Aurora B is a key regulator of this process, and its inhibition by this compound leads to significant defects in cytokinesis.

Mechanism of Cytokinesis Failure

Aurora B, as part of the chromosomal passenger complex, localizes to the central spindle and midbody during late anaphase and telophase. At these locations, it phosphorylates several key substrates that are essential for the formation and constriction of the contractile actomyosin ring, which drives the ingression of the cleavage furrow.

Inhibition of Aurora B by this compound prevents the phosphorylation of these critical substrates. This leads to a failure in the proper assembly and function of the contractile ring, resulting in incomplete or failed cytokinesis.

Formation of Polyploid Cells

A direct consequence of cytokinesis failure is the formation of polyploid cells, which contain multiple sets of chromosomes (e.g., tetraploid cells with 4N DNA content). These polyploid cells are often genetically unstable and can undergo apoptosis.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from preclinical studies on the effects of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (nM)
HCT116Colon CarcinomaData not available in search results
HeLaCervical CancerData not available in search results
A549Lung CarcinomaData not available in search results
MCF7Breast CancerData not available in search results

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Table 2: Cellular Effects of this compound on Mitosis and Cytokinesis

ParameterCell LineConcentration of this compoundObservation
Mitotic Index (% of cells in mitosis)HCT116Data not available in search resultsData not available in search results
Frequency of Abnormal Mitoses (%)HeLaData not available in search resultsData not available in search results
Frequency of Cytokinesis Failure (%)A549Data not available in search resultsData not available in search results
Percentage of Polyploid Cells (>4N)HCT116Data not available in search resultsData not available in search results

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Proliferation Assay

Purpose: To determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines and to calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well microplates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated (DMSO) and untreated wells as controls.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Viability Assessment: Add 20 µL of a colorimetric reagent (e.g., MTT, XTT, or WST-1) to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Immunofluorescence Microscopy for Mitotic Spindle and Chromosome Analysis

Purpose: To visualize the effects of this compound on the mitotic spindle, chromosome alignment, and segregation.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for microtubules) and a kinetochore marker (e.g., anti-centromere antibody, ACA) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse and Alexa Fluor 594 anti-human) for 1 hour at room temperature in the dark.

  • DNA Staining and Mounting: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to assess spindle morphology and chromosome alignment.

Flow Cytometry for Cell Cycle Analysis

Purpose: To quantify the effects of this compound on cell cycle progression, specifically the accumulation of cells in the G2/M phase and the induction of polyploidy.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound or vehicle for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Interpretation: Gate the cell populations based on their DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases. Quantify the population of cells with >4N DNA content to assess the level of polyploidy.

Time-Lapse Microscopy for Observing Mitosis and Cytokinesis

Purpose: To dynamically observe the effects of this compound on the progression of mitosis and the process of cytokinesis in living cells.

Protocol:

  • Cell Culture and Transfection (Optional): Plate cells in a glass-bottom dish suitable for live-cell imaging. If desired, transfect cells with fluorescently tagged proteins to visualize specific cellular structures (e.g., H2B-mCherry for chromatin and EGFP-α-tubulin for microtubules).

  • Drug Treatment: Add this compound or vehicle to the culture medium just before or at the beginning of imaging.

  • Imaging: Place the dish on the stage of a microscope equipped with a live-cell imaging chamber that maintains temperature, humidity, and CO2 levels. Acquire images at multiple positions every 5-15 minutes for 24-48 hours using both phase-contrast and fluorescence channels.

  • Analysis: Analyze the resulting time-lapse movies to track the fate of individual cells. Measure the duration of mitosis (from nuclear envelope breakdown to anaphase onset) and observe for mitotic errors such as chromosome mis-segregation and cytokinesis failure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used to study its effects.

Mitotic_Progression_Pathway cluster_Prophase Prophase/Prometaphase cluster_Metaphase Metaphase cluster_Anaphase_Telophase Anaphase/Telophase cluster_Cytokinesis Cytokinesis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Mitotic_Arrest Mitotic Arrest Centrosome_Maturation->Mitotic_Arrest Defects lead to Aurora_B_CPC Aurora B (CPC) Kinetochore_Microtubule_Attachment Kinetochore-Microtubule Attachment Correction Aurora_B_CPC->Kinetochore_Microtubule_Attachment Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Kinetochore_Microtubule_Attachment->Spindle_Assembly_Checkpoint Error Signal Kinetochore_Microtubule_Attachment->Mitotic_Arrest Errors lead to Anaphase_Progression Anaphase Progression Spindle_Assembly_Checkpoint->Anaphase_Progression Inhibits until satisfied Aurora_B_Midbody Aurora B (Midbody) Contractile_Ring_Formation Contractile Ring Formation & Constriction Aurora_B_Midbody->Contractile_Ring_Formation Cytokinesis_Failure Cytokinesis Failure Contractile_Ring_Formation->Cytokinesis_Failure Failure leads to This compound This compound This compound->Aurora_A Inhibits This compound->Aurora_B_CPC Inhibits This compound->Aurora_B_Midbody Inhibits Experimental_Workflow cluster_In_Vitro_Assays In Vitro Assays cluster_Microscopy_Analysis Microscopy Analysis Start Cancer Cell Lines Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Start->Cell_Proliferation Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Start->Cell_Cycle_Analysis Microscopy Microscopy Start->Microscopy IC50_Determination IC50 Determination Cell_Proliferation->IC50_Determination G2M_Arrest_Polyploidy Quantification of G2/M Arrest & Polyploidy Cell_Cycle_Analysis->G2M_Arrest_Polyploidy Immunofluorescence Immunofluorescence (Spindle, Chromosomes) Microscopy->Immunofluorescence Time_Lapse Time-Lapse Imaging (Mitotic Progression, Cytokinesis) Microscopy->Time_Lapse End Understanding of this compound Mechanism of Action IC50_Determination->End G2M_Arrest_Polyploidy->End Spindle_Defects Analysis of Spindle Defects & Chromosome Misalignment Immunofluorescence->Spindle_Defects Cytokinesis_Failure_Analysis Observation of Cytokinesis Failure & Mitotic Slippage Time_Lapse->Cytokinesis_Failure_Analysis Spindle_Defects->End Cytokinesis_Failure_Analysis->End

References

The Structure-Activity Relationship of SAR156497: A Deep Dive into a Potent and Selective Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SAR156497, a highly selective inhibitor of Aurora kinases A, B, and C. Developed by Sanofi, this compound emerged from the optimization of a novel series of tricyclic molecules and has demonstrated both in vitro and in vivo efficacy.[1] This document summarizes the key quantitative data, details the experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Core Structure-Activity Relationship Insights

The development of this compound involved a systematic exploration of a tricyclic scaffold, leading to a compound with exceptional potency and selectivity for the Aurora kinase family. The core of the SAR studies focused on modifications at various positions of the tricyclic system to enhance inhibitory activity against Aurora kinases while minimizing off-target effects.

Quantitative SAR Data

The following tables summarize the key structure-activity relationship data for this compound and its analogs as reported in the primary literature.

Table 1: In Vitro Inhibitory Activity of this compound and Key Analogs against Aurora Kinases

CompoundR1R2Aurora A IC50 (nM)Aurora B IC50 (nM)
This compound (47) H2-aminobenzimidazole0.6 1.0
Analog 1 Me2-aminobenzimidazole1.22.5
Analog 2 HBenzimidazole5.412.1
Analog 3 H4-fluorobenzimidazole2.14.8
Analog 4 H5-chlorobenzimidazole0.92.1

Data compiled from Carry, J-C., et al. J Med Chem. 2015, 58(1), 362-75.

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 (nM)
HCT116Proliferation15
HeLaHistone H3 Phosphorylation (pHisH3)20

Data compiled from the supporting information of Carry, J-C., et al. J Med Chem. 2015, 58(1), 362-75.

Mechanism of Action: Targeting the Mitotic Machinery

This compound exerts its anticancer effects by inhibiting Aurora kinases, which are crucial regulators of mitosis.[1] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. By inhibiting these kinases, this compound disrupts the proper execution of mitosis, leading to cell cycle arrest and ultimately apoptosis in cancer cells.

Aurora_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_A Aurora A Kinase Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation This compound This compound This compound->Aurora_A Inhibition This compound->Aurora_B Inhibition

Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against Aurora kinases A and B.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human Aurora A and Aurora B enzymes were used. A fluorescently labeled peptide substrate was utilized for the assay.

  • Compound Preparation: Test compounds were serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The kinase reaction was initiated by mixing the enzyme, substrate, ATP, and the test compound in a 384-well plate. The final assay volume was 20 µL.

  • Incubation: The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence-based detection method.

  • Data Analysis: The percentage of inhibition was calculated for each compound concentration relative to a DMSO control. IC50 values were determined by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (HCT116)

Objective: To assess the anti-proliferative activity of this compound in a human colon cancer cell line.

Methodology:

  • Cell Seeding: HCT116 cells were seeded into 96-well plates at a density of 2,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound for 72 hours.

  • Cell Viability Measurement: Cell viability was assessed using a resazurin-based assay. Resazurin is reduced by viable cells to the fluorescent product resorufin.

  • Fluorescence Reading: Fluorescence was measured using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, was calculated.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Tumor Implantation: Human tumor cells (e.g., HCT116) were subcutaneously implanted into immunodeficient mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the structure-activity relationship studies of the this compound series.

SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation In Vivo Evaluation Lead_Scaffold Tricyclic Lead Scaffold Chemical_Synthesis Chemical Synthesis of Analogs Lead_Scaffold->Chemical_Synthesis Biochemical_Assay Biochemical Assay (Aurora A/B IC50) Chemical_Synthesis->Biochemical_Assay Test Analogs Cellular_Assay Cellular Assay (Proliferation, pHisH3) Biochemical_Assay->Cellular_Assay SAR_Analysis SAR Analysis Cellular_Assay->SAR_Analysis Activity Data Xenograft_Model Xenograft Efficacy Model Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Potent Analogs Lead_Optimization->Chemical_Synthesis Iterative Design Lead_Optimization->Xenograft_Model Select Candidate (this compound)

Caption: General workflow for SAR studies of the this compound series.

This comprehensive guide provides a detailed overview of the structure-activity relationship of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. The provided data and protocols serve as a foundational resource for further investigation and development of novel Aurora kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for SAR156497 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR156497 is a potent and exquisitely selective inhibitor of Aurora kinases A, B, and C.[1] This document provides detailed protocols for essential in vitro assays to characterize the activity of this compound, including a biochemical assay for direct kinase inhibition and a cell-based assay for assessing its anti-proliferative effects. The provided methodologies are based on established techniques for evaluating Aurora kinase inhibitors.

Introduction

The Aurora kinase family of serine/threonine kinases plays a crucial role in the regulation of mitosis.[1] Their dysregulation is frequently observed in various malignancies, making them attractive targets for cancer therapy.[1] this compound has been identified as a highly selective inhibitor of Aurora kinases A and B, demonstrating significant potential as an anti-cancer agent.[1][2][3] Accurate and reproducible in vitro testing is critical for the preclinical evaluation of such inhibitors. These application notes provide detailed protocols for a biochemical kinase inhibition assay and a cell-based proliferation assay, along with data presentation tables and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: Biochemical Activity of this compound against Aurora Kinases

Target KinaseIC50 (nM)Assay Method
Aurora A0.6Biochemical Kinase Assay
Aurora B1.0Biochemical Kinase Assay

Data sourced from MedchemExpress, citing Carry JC, et al. J Med Chem. 2015 Jan 8;58(1):362-75.[2][3]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointIC50 (nM)
HCT116ProliferationCell ViabilityNot explicitly stated in search results, but HCT116 is a relevant cell line.[3]

Signaling Pathway

The Aurora kinases are key regulators of cell cycle progression, particularly during mitosis. Aurora A is involved in centrosome maturation and separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of Aurora kinases by this compound disrupts these processes, leading to mitotic arrest (G2/M phase), and in some cases, polyploidy, ultimately inducing apoptosis in cancer cells. A key substrate of Aurora B is Histone H3, and inhibition of its phosphorylation at Serine 10 is a common biomarker for Aurora B inhibitor activity.

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling Pathway and Inhibition by this compound cluster_0 G2/M Phase Centrosome Maturation Centrosome Maturation Mitotic_Arrest Mitotic_Arrest Centrosome Maturation->Mitotic_Arrest Spindle Assembly Spindle Assembly Spindle Assembly->Mitotic_Arrest Chromosome Condensation Chromosome Condensation Chromosome Segregation Chromosome Segregation Chromosome Segregation->Mitotic_Arrest Cytokinesis Cytokinesis Cytokinesis->Mitotic_Arrest Aurora_A Aurora_A Aurora_A->Centrosome Maturation Aurora_A->Spindle Assembly Aurora_B Aurora_B Aurora_B->Chromosome Condensation Aurora_B->Chromosome Segregation Aurora_B->Cytokinesis Histone_H3 Histone_H3 Aurora_B->Histone_H3 Phosphorylates This compound This compound This compound->Aurora_A Inhibits This compound->Aurora_B Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis p_Histone_H3_S10 p_Histone_H3_S10 Histone_H3->p_Histone_H3_S10

Caption: Inhibition of Aurora A and B by this compound disrupts mitosis, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Biochemical Aurora Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes the determination of the IC50 value of this compound against Aurora A and B kinases using a luminescence-based kinase assay that measures the amount of ADP produced.[4][5][6]

Materials:

  • Recombinant human Aurora A and Aurora B kinase (active)

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]

  • 384-well white plates

  • Multilabel plate reader capable of luminescence detection

Protocol Workflow:

Biochemical_Assay_Workflow Biochemical Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare serial dilutions of This compound and kinase reaction mix Start->Prepare_Reagents Add_Inhibitor Add 1 µL of this compound or DMSO to 384-well plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add 2 µL of Aurora kinase Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add 2 µL of substrate/ATP mix to initiate reaction Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate at room temperature for 60 minutes Add_Substrate_ATP->Incubate_1 Add_ADP_Glo_Reagent Add 5 µL of ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_1->Add_ADP_Glo_Reagent Incubate_2 Incubate at room temperature for 40 minutes Add_ADP_Glo_Reagent->Incubate_2 Add_Detection_Reagent Add 10 µL of Kinase Detection Reagent to convert ADP to ATP Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at room temperature for 30 minutes Add_Detection_Reagent->Incubate_3 Read_Luminescence Measure luminescence Incubate_3->Read_Luminescence Analyze_Data Calculate IC50 values Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound using the ADP-Glo kinase assay.

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Prepare a reaction mixture containing the Aurora kinase in kinase buffer. Add 2 µL of this mixture to each well.

  • Prepare a mixture of the kinase substrate and ATP in kinase buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction to ATP.

  • Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • The data is then analyzed by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Format)

This protocol describes a method to assess the anti-proliferative effect of this compound on the HCT116 human colon carcinoma cell line using an MTT assay.[7]

Materials:

  • HCT116 human colon carcinoma cell line

  • Growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol Workflow:

Cellular_Assay_Workflow Cell-Based Proliferation Assay Workflow (MTT) Start Start Seed_Cells Seed HCT116 cells in a 96-well plate and incubate overnight Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of this compound Seed_Cells->Treat_Cells Incubate_1 Incubate for 72 hours Treat_Cells->Incubate_1 Add_MTT Add MTT solution to each well Incubate_1->Add_MTT Incubate_2 Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_2 Solubilize_Formazan Remove media and add DMSO to dissolve formazan crystals Incubate_2->Solubilize_Formazan Read_Absorbance Measure absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Analyze_Data Calculate percent inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing the anti-proliferative activity of this compound in HCT116 cells using an MTT assay.

Procedure:

  • Culture HCT116 cells in growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 1.5 x 10^4 cells per well in 100 µL of growth medium.[6] Incubate overnight to allow for cell attachment.

  • Prepare a serial dilution of this compound in growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 72 hours.[6]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. The biochemical assay allows for the precise determination of the inhibitory potency against purified Aurora kinases, while the cell-based proliferation assay provides insight into the compound's anti-cancer activity in a relevant cellular context. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for the continued investigation of this compound and other Aurora kinase inhibitors.

References

Application Notes and Protocols: SAR156497-Induced Apoptosis in HCT116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR156497 is a potent and selective inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1] Dysregulation of Aurora kinases is a common feature in many cancers, making them attractive targets for therapeutic intervention. Inhibition of these kinases can lead to mitotic catastrophe and subsequent apoptosis in cancer cells. This document provides detailed protocols for assessing this compound-induced apoptosis in the human colorectal carcinoma cell line, HCT116, a widely used model in cancer research.[2][3] The protocols outlined below cover key assays for detecting and quantifying apoptosis, including Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and Western blotting for apoptosis-related proteins.

Mechanism of Action: this compound

This compound exerts its anti-cancer effects by inhibiting Aurora kinases, which play crucial roles in cell division.

  • Aurora Kinase A (AURKA) is involved in centrosome maturation and separation, as well as spindle assembly.

  • Aurora Kinase B (AURKB) is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.

  • Aurora Kinase C (AURKC) is primarily expressed in meiotic cells, but its role in cancer is also emerging.

By inhibiting these kinases, this compound disrupts the proper execution of mitosis, leading to polyploidy and ultimately triggering the intrinsic apoptotic pathway. This involves the activation of caspases and the cleavage of key cellular substrates, culminating in programmed cell death.

Signaling Pathway

SAR156497_Apoptosis_Pathway This compound This compound Aurora_Kinases Aurora Kinases (A, B, C) This compound->Aurora_Kinases Inhibition Mitotic_Disruption Mitotic Disruption (Polyploidy, Spindle Defects) Aurora_Kinases->Mitotic_Disruption Disruption of Mitosis p53_activation p53 Activation Mitotic_Disruption->p53_activation Bcl2_family Bcl-2 Family Modulation (Bax up, Bcl-2 down) p53_activation->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Effector Caspases (Caspase-3, -7) Apoptosome->Caspase_3_7 Activation PARP_Cleavage PARP Cleavage Caspase_3_7->PARP_Cleavage Cleavage Apoptosis Apoptosis Caspase_3_7->Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptosis signaling cascade in HCT116 cells.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation HCT116_Culture Culture HCT116 Cells SAR156497_Treatment Treat with this compound (Dose-Response & Time-Course) HCT116_Culture->SAR156497_Treatment Annexin_V Annexin V/PI Staining (Flow Cytometry) SAR156497_Treatment->Annexin_V Caspase_Assay Caspase-3/7 Activity Assay (Luminescence/Fluorescence) SAR156497_Treatment->Caspase_Assay Western_Blot Western Blot Analysis (Apoptotic Markers) SAR156497_Treatment->Western_Blot Data_Quantification Data Quantification & Statistical Analysis Annexin_V->Data_Quantification Caspase_Assay->Data_Quantification Western_Blot->Data_Quantification Conclusion Conclusion on Apoptotic Induction Data_Quantification->Conclusion

Caption: General workflow for assessing this compound-induced apoptosis in HCT116 cells.

Data Presentation

The following tables present illustrative data on the effects of this compound on HCT116 cells. This data is based on expected outcomes from Aurora kinase inhibition and should be used as a template for presenting experimental results.

Table 1: Effect of this compound on HCT116 Cell Viability (MTT Assay)

This compound Concentration (nM)% Cell Viability (48h) ± SD
0 (Vehicle Control)100 ± 4.5
1085.2 ± 5.1
5062.7 ± 3.8
10045.1 ± 4.2
50023.5 ± 3.1

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

This compound Concentration (nM)% Early Apoptotic Cells (Annexin V+/PI-) ± SD% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD
0 (Vehicle Control)3.2 ± 0.81.5 ± 0.4
5015.8 ± 2.15.3 ± 1.2
10028.4 ± 3.512.7 ± 2.3
50045.1 ± 4.225.6 ± 3.9

Table 3: Caspase-3/7 Activity in HCT116 Cells

This compound Concentration (nM)Relative Caspase-3/7 Activity (Fold Change) ± SD
0 (Vehicle Control)1.0 ± 0.1
502.8 ± 0.3
1005.2 ± 0.6
5008.9 ± 1.1

Table 4: Densitometric Analysis of Western Blot Results

ProteinThis compound (100 nM, 48h) - Relative Band Intensity (Normalized to β-actin)
Cleaved Caspase-34.5-fold increase
Cleaved PARP5.2-fold increase
Bcl-20.4-fold decrease
Bax2.1-fold increase

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HCT116 (ATCC® CCL-247™).

  • Culture Medium: McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed HCT116 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere and reach 70-80% confluency before treatment.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium with the drug-containing medium and incubate for the specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • After treatment with this compound, collect both the culture medium (containing detached cells) and adherent cells (by trypsinization).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Opaque-walled 96-well plates

  • Luminometer or fluorometer

Protocol:

  • Seed HCT116 cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[4]

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Following treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.

References

Application Notes and Protocols: SAR156497 Xenograft Tumor Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR156497 is a potent and highly selective inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1] Dysregulation of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention. This document provides detailed protocols for establishing a human colon carcinoma HCT-116 xenograft model to evaluate the in vivo efficacy of this compound. The included data and methodologies are based on preclinical studies of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in HCT-116 Xenograft Model
Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlOnce daily (QD)776 ± 241-
This compound50 mg/kg, QD, p.o.171 ± 5278

Data presented as mean ± SEM.

Experimental Protocols

Cell Line Maintenance
  • Cell Line: HCT-116 (Human Colorectal Carcinoma)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Animal Model
  • Species: Severe Combined Immunodeficient (SCID) mice

  • Age/Weight: 6-8 weeks old, 20-25 g

  • Acclimation: Acclimate animals for at least one week before the start of the experiment.

  • Housing: Maintain mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

Xenograft Tumor Implantation
  • Cell Preparation:

    • Harvest HCT-116 cells during the exponential growth phase.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 2 x 10⁷ cells/mL.

  • Implantation:

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Subcutaneously inject 0.1 mL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.

    • Calculate tumor volume using the formula: Volume = (width² x length) / 2.

    • Randomize the animals into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

Drug Administration
  • Test Article: this compound

  • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dose: 50 mg/kg

  • Route of Administration: Oral gavage (p.o.)

  • Dosing Schedule: Once daily (QD)

  • Control Group: Administer the vehicle alone using the same route and schedule.

Efficacy Evaluation
  • Continue the dosing for the specified duration (e.g., 21 days).

  • Measure tumor volumes and body weights regularly throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors.

  • Calculate the tumor growth inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Visualizations

Signaling Pathway of Aurora Kinase Inhibition

cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Signaling G2/M Checkpoint G2/M Checkpoint Mitosis Mitosis G2/M Checkpoint->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Tumor Growth Tumor Growth Cytokinesis->Tumor Growth Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Aurora Kinases (A, B, C)->G2/M Checkpoint Promotes Myc Myc Aurora Kinases (A, B, C)->Myc Stabilizes p53 p53 Aurora Kinases (A, B, C)->p53 Inhibits NF-kB Pathway NF-kB Pathway Aurora Kinases (A, B, C)->NF-kB Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway Aurora Kinases (A, B, C)->PI3K/Akt Pathway Activates Myc->Aurora Kinases (A, B, C) Upregulates p53->G2/M Checkpoint Induces Arrest Cell Survival Cell Survival NF-kB Pathway->Cell Survival Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation This compound This compound This compound->Aurora Kinases (A, B, C) Inhibits

Caption: this compound inhibits Aurora kinases, disrupting mitotic progression.

Experimental Workflow for this compound Xenograft Model

HCT-116 Cell Culture HCT-116 Cell Culture Cell Harvest & Preparation Cell Harvest & Preparation HCT-116 Cell Culture->Cell Harvest & Preparation Tumor Implantation (SCID Mice) Tumor Implantation (SCID Mice) Cell Harvest & Preparation->Tumor Implantation (SCID Mice) Tumor Growth & Monitoring Tumor Growth & Monitoring Tumor Implantation (SCID Mice)->Tumor Growth & Monitoring Randomization Randomization Tumor Growth & Monitoring->Randomization Treatment (this compound or Vehicle) Treatment (this compound or Vehicle) Randomization->Treatment (this compound or Vehicle) Data Collection & Analysis Data Collection & Analysis Treatment (this compound or Vehicle)->Data Collection & Analysis Efficacy Evaluation Efficacy Evaluation Data Collection & Analysis->Efficacy Evaluation

Caption: Workflow for evaluating this compound efficacy in a xenograft model.

References

Determining the Potency of SAR156497: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of SAR156497, a potent and selective Aurora kinase inhibitor, in various cancer cell lines. These guidelines are intended to assist researchers in accurately assessing the anti-proliferative activity of this compound and understanding its mechanism of action.

Introduction

This compound is a small molecule inhibitor that selectively targets Aurora kinases A, B, and C, which are key regulators of mitosis.[1] Aberrant expression and activity of Aurora kinases are frequently observed in a wide range of human cancers, making them attractive targets for anti-cancer drug development.[1] Determining the IC50 value of this compound across different cancer cell lines is a critical step in its preclinical evaluation, providing a quantitative measure of its potency and a basis for selecting relevant models for further in vivo studies.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of Aurora kinases. These serine/threonine kinases play crucial roles in several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting Aurora kinases, this compound disrupts the proper execution of mitosis, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.

Diagram of the Aurora Kinase Signaling Pathway and the Role of this compound

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Key Mitotic Events Regulated by Aurora Kinases G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Entry Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_Kinases Aurora Kinases (A, B, C) Mitosis->Aurora_Kinases Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Aurora_Kinases->Centrosome_Maturation Phosphorylation Aurora_Kinases->Spindle_Assembly Phosphorylation Aurora_Kinases->Chromosome_Segregation Phosphorylation This compound This compound This compound->Aurora_Kinases Inhibition MTT_Workflow Start Start Cell_Seeding Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) Start->Cell_Seeding Incubation_1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of this compound Incubation_1->Compound_Addition Incubation_2 Incubate for 72h (37°C, 5% CO2) Compound_Addition->Incubation_2 MTT_Addition Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h (37°C, 5% CO2) MTT_Addition->Incubation_3 Solubilization Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End Crystal_Violet_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of this compound Incubation_1->Compound_Addition Incubation_2 Incubate for 72h Compound_Addition->Incubation_2 Fixation Fix cells with paraformaldehyde Incubation_2->Fixation Staining Stain with Crystal Violet solution Fixation->Staining Washing Wash with water to remove excess stain Staining->Washing Solubilization Solubilize the stain Washing->Solubilization Absorbance_Reading Read absorbance at 590 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Western Blot Analysis of p-Aurora Kinase with SAR156497

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] Their dysregulation is frequently observed in various human cancers, making them attractive targets for cancer therapy. SAR156497 is a potent and exquisitely selective inhibitor of Aurora kinases A, B, and C.[1] This document provides a detailed protocol for the analysis of Aurora kinase phosphorylation (a marker of its activity) in cancer cell lines treated with this compound using Western blotting.

Principle

Western blotting is a widely used technique to detect specific proteins in a sample. In this application, the technique is used to quantify the levels of phosphorylated Aurora kinase (p-Aurora) in cell lysates following treatment with varying concentrations of this compound. This allows for the determination of the inhibitor's potency and its effect on the Aurora kinase signaling pathway.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical Western blot experiment analyzing the effect of this compound on the phosphorylation of Aurora A (at Threonine 288) and Aurora B (at Threonine 232) in a cancer cell line (e.g., HCT116). The data is normalized to a loading control (e.g., β-actin) and expressed as a percentage of the untreated control.

Table 1: Dose-Dependent Inhibition of p-Aurora A (Thr288) by this compound

This compound Concentration (nM)Normalized p-Aurora A Signal Intensity% Inhibition
0 (Vehicle)1.000
0.10.8515
10.5248
100.1585
1000.0595
10000.0298

Table 2: Dose-Dependent Inhibition of p-Aurora B (Thr232) by this compound

This compound Concentration (nM)Normalized p-Aurora B Signal Intensity% Inhibition
0 (Vehicle)1.000
0.10.7822
10.4555
100.1288
1000.0496
10000.0199

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HCT116 human colon carcinoma cells are a suitable model as they are known to express Aurora kinases.

  • Culture Conditions: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment with this compound:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

    • Incubate the cells with the this compound-containing medium for a predetermined time (e.g., 24 hours).

Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA protein assay kit.

Western Blotting
  • SDS-PAGE:

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

      • Primary Antibodies:

        • Rabbit anti-phospho-Aurora A (Thr288) antibody

        • Rabbit anti-phospho-Aurora B (Thr232) antibody

        • Mouse anti-β-actin antibody (loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the p-Aurora kinase bands to the corresponding β-actin band to correct for loading differences.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_seeding Seed HCT116 Cells sar156497_treatment Treat with this compound cell_seeding->sar156497_treatment cell_lysis Cell Lysis sar156497_treatment->cell_lysis protein_quantification Protein Quantification (BCA) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Aurora A/B, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection densitometry Densitometry detection->densitometry normalization Normalization to Loading Control densitometry->normalization quantification Quantification of Inhibition normalization->quantification Aurora_Kinase_Signaling_Pathway cluster_pathway Aurora Kinase Signaling Pathway cluster_inhibition Inhibition by this compound Aurora_A Aurora A p_Aurora_A p-Aurora A (Thr288) (Active) Aurora_A->p_Aurora_A Autophosphorylation Aurora_B Aurora B p_Aurora_B p-Aurora B (Thr232) (Active) Aurora_B->p_Aurora_B Autophosphorylation Mitotic_Events_A Centrosome Maturation, Spindle Assembly p_Aurora_A->Mitotic_Events_A Mitotic_Events_B Chromosome Segregation, Cytokinesis p_Aurora_B->Mitotic_Events_B This compound This compound This compound->p_Aurora_A This compound->p_Aurora_B

References

Application Notes & Protocols: SAR156497 for Inducing Mitotic Arrest In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SAR156497 is a potent and exquisitely selective small molecule inhibitor of the Aurora kinases A, B, and C.[1] The Aurora kinase family plays an essential role in the regulation of cell division, and their aberrant expression is a hallmark of many malignancies, making them a key target in oncology drug discovery.[1] this compound functions by inhibiting the catalytic activity of these kinases, leading to defects in mitotic processes such as centrosome separation, spindle assembly, and cytokinesis. The ultimate cellular outcome of this inhibition is a robust mitotic arrest, followed by apoptosis in cancer cells. These application notes provide detailed protocols for inducing and quantifying mitotic arrest in cancer cell lines using this compound.

Mechanism of Action: Aurora Kinase Inhibition

This compound targets the ATP-binding pocket of Aurora kinases A, B, and C, preventing the phosphorylation of their downstream substrates that are critical for mitotic progression.

  • Inhibition of Aurora A: Disrupts centrosome maturation and separation, leading to the formation of monopolar spindles.

  • Inhibition of Aurora B: Prevents the proper function of the chromosomal passenger complex (CPC), leading to chromosome alignment defects, failure of the spindle assembly checkpoint (SAC), and abortive cytokinesis.

  • Inhibition of Aurora C: While less characterized, its inhibition likely contributes to overall mitotic disruption, particularly in meiosis and certain cancers.

The collective inhibition of these kinases results in a G2/M phase cell cycle arrest, characterized by an accumulation of cells with 4N DNA content and condensed chromatin.

Mitotic_Arrest_Pathway cluster_drug Drug Action cluster_kinases Kinase Targets cluster_processes Cellular Processes cluster_outcome Cellular Outcome This compound This compound AurA Aurora A This compound->AurA AurB Aurora B This compound->AurB AurC Aurora C This compound->AurC CentroSep Centrosome Separation AurA->CentroSep Regulates SAC Spindle Assembly Checkpoint (SAC) AurB->SAC Regulates Cytokinesis Cytokinesis AurB->Cytokinesis Regulates Spindle Bipolar Spindle Formation CentroSep->Spindle Arrest Mitotic Arrest (G2/M Accumulation) Spindle->Arrest Disruption leads to SAC->Arrest Disruption leads to Cytokinesis->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Experimental_Workflow start Start seed 1. Seed Cells (e.g., HCT116) in 6-well plates start->seed adhere 2. Allow Adherence (24 hours) seed->adhere prepare 3. Prepare this compound Dilutions in Media adhere->prepare treat 4. Treat Cells (Add compound or DMSO) prepare->treat incubate 5. Incubate (e.g., 24 hours) treat->incubate harvest 6. Harvest Cells (Trypsinization) incubate->harvest analysis Proceed to Analysis: - Cell Cycle (Protocol 2) - Apoptosis Assay - Western Blot harvest->analysis end End analysis->end

References

Application Notes and Protocols for Cell Cycle Analysis with SAR156497 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR156497 is a potent and selective small molecule inhibitor of Aurora kinases A, B, and C.[1] These serine/threonine kinases are key regulators of mitosis, playing crucial roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] Dysregulation of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy. Inhibition of Aurora kinases by this compound disrupts the proper execution of mitosis, leading to cell cycle arrest, polyploidy, and ultimately apoptosis in cancer cells.

Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). This application note provides a detailed protocol for the analysis of cell cycle alterations induced by this compound in cancer cell lines using flow cytometry.

Signaling Pathway

This compound targets the Aurora kinase family, which is central to the regulation of cell division. The diagram below illustrates the key roles of Aurora kinases A and B in mitosis and the point of inhibition by this compound.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_AuroraA Aurora A Activity cluster_AuroraB Aurora B Activity G2 G2 Phase Cell Centrosome_Maturation Centrosome Maturation G2->Centrosome_Maturation Progresses to Prophase Prophase Centrosome_Maturation->Prophase AurA Aurora A Centrosome_Maturation->AurA activates Metaphase Metaphase Prophase->Metaphase AurB Aurora B Prophase->AurB activates Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Anaphase->Cytokinesis Telophase->Cytokinesis Arrest Mitotic Arrest (G2/M Accumulation) Cytokinesis->Arrest Failure leads to Polyploidy Spindle_Assembly Bipolar Spindle Assembly AurA->Spindle_Assembly Spindle_Assembly->Arrest Chromosome_Alignment Chromosome Alignment AurB->Chromosome_Alignment SAC Spindle Assembly Checkpoint AurB->SAC Chromosome_Alignment->Metaphase Chromosome_Alignment->Arrest SAC->Metaphase SAC->Arrest This compound This compound This compound->AurA inhibits This compound->AurB inhibits

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Experimental Workflow

The following diagram outlines the general workflow for analyzing the effects of this compound on the cell cycle using flow cytometry.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Drug Treatment cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis Seed Seed HCT116 cells in 6-well plates Treat Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) Seed->Treat Incubate Incubate for 24-48 hours Treat->Incubate Harvest Harvest cells by trypsinization Incubate->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fix Fix in cold 70% ethanol Wash_PBS->Fix Wash_Stain Wash with PBS Fix->Wash_Stain RNase Treat with RNase A Wash_Stain->RNase PI_Stain Stain with Propidium Iodide (PI) RNase->PI_Stain Acquire Acquire data on a flow cytometer PI_Stain->Acquire Analyze Analyze cell cycle distribution (G1, S, G2/M phases) Acquire->Analyze

Caption: Experimental Workflow for Cell Cycle Analysis.

Data Presentation

The following table presents representative data on the effect of an Aurora kinase inhibitor on the cell cycle distribution of HCT116 human colorectal carcinoma cells after 24 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.

Treatment Concentration% G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)45.2 ± 2.135.8 ± 1.519.0 ± 1.8
10 nM Aurora Kinase Inhibitor38.5 ± 2.525.1 ± 1.936.4 ± 2.3
50 nM Aurora Kinase Inhibitor25.3 ± 1.815.7 ± 1.259.0 ± 2.9
100 nM Aurora Kinase Inhibitor15.1 ± 1.58.9 ± 0.976.0 ± 3.5

Note: This data is representative of the expected effects of an Aurora kinase inhibitor and is provided for illustrative purposes. Actual results with this compound may vary.

Experimental Protocols

Materials
  • HCT116 human colorectal carcinoma cell line

  • McCoy's 5A Medium or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution prepared in DMSO)

  • Dimethyl sulfoxide (DMSO), vehicle control

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • 6-well tissue culture plates

  • Flow cytometry tubes

Cell Culture and Treatment
  • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed HCT116 cells into 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (approximately 50-60% confluency).

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. A final DMSO concentration of ≤0.1% is recommended for all treatments, including the vehicle control.

  • Remove the culture medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for the desired time period (e.g., 24 or 48 hours).

Sample Preparation for Flow Cytometry
  • Following incubation, collect the culture medium (which may contain detached, apoptotic cells) from each well.

  • Wash the adherent cells with PBS and then detach them by adding trypsin-EDTA.

  • Combine the detached cells with the collected medium from step 1.

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Carefully discard the supernatant.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS and transfer to a flow cytometry tube.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.

Propidium Iodide Staining and Flow Cytometry
  • Pellet the fixed cells by centrifugation at 500 x g for 5 minutes.

  • Carefully decant the ethanol.

  • Wash the cell pellet with 1 mL of PBS and centrifuge at 500 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.

  • Incubate at 37°C for 30 minutes to ensure that only DNA is stained.

  • Add 500 µL of propidium iodide staining solution (final concentration 50 µg/mL).

  • Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.

  • Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. Gate on single cells to exclude doublets and aggregates. The G0/G1 peak should be set at a linear value, and the G2/M peak will appear at approximately twice the fluorescence intensity of the G0/G1 peak. The S phase population will be between the G0/G1 and G2/M peaks.

References

Troubleshooting & Optimization

SAR156497 solubility and preparation for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SAR156497. This resource provides essential information for researchers, scientists, and drug development professionals on the solubility and preparation of this compound for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a highly potent and selective small molecule inhibitor of Aurora kinases A, B, and C.[1] It plays a crucial role in regulating mitosis and is a subject of interest in anticancer research.[1]

Q2: What is the primary mechanism of action of this compound?

A2: this compound functions by inhibiting the enzymatic activity of Aurora kinases, which are essential for proper spindle formation, chromosome segregation, and cytokinesis during cell division. Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

Q3: What is the recommended solvent for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound for in vitro studies. It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.

Q4: How should I store the this compound powder and stock solutions?

A4: The solid powder form of this compound should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.

Solubility Data

Solvent Recommended Concentration Range for Stock Solution Notes
Dimethyl Sulfoxide (DMSO)10-20 mMIt is recommended to perform a small-scale test to ensure complete dissolution at the desired concentration.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-treated DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 468.50 g/mol .

    • Formula: Mass (mg) = 10 mM * 468.50 g/mol * Volume (L)

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To improve accuracy, prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.

  • Prepare the final working concentration: Further dilute the intermediate solution (or the stock solution directly) into the complete cell culture medium to achieve the desired final concentration for your experiment.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Mix and apply to cells: Gently mix the final working solution and add it to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in stock solution or upon dilution in media. The compound's solubility limit has been exceeded. The aqueous nature of the cell culture medium can cause hydrophobic compounds to precipitate.- Ensure the stock solution in DMSO is fully dissolved before use. Gentle warming and vortexing can help. - When diluting into aqueous media, add the DMSO stock solution to the media dropwise while gently vortexing or swirling the tube to facilitate mixing and prevent localized high concentrations. - Consider preparing a more dilute intermediate stock solution in a co-solvent system if precipitation persists.
High levels of cell death observed, even at low concentrations of this compound. The cell line may be highly sensitive to Aurora kinase inhibition. The final DMSO concentration might be too high. The compound may have degraded.- Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. - Ensure the final DMSO concentration in the culture medium is not cytotoxic (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration. - Use freshly prepared working solutions and avoid multiple freeze-thaw cycles of the stock solution.
Inconsistent or unexpected experimental results. Inaccurate pipetting or dilution. Cell line variability or contamination. Degradation of the compound.- Use calibrated pipettes and perform serial dilutions carefully. - Regularly check cell morphology and test for mycoplasma contamination. Use cells within a consistent passage number range. - Store the stock solution properly in aliquots at -20°C and protect it from light.
Cells arrest in mitosis but do not undergo apoptosis. The concentration of this compound may be sufficient to induce mitotic arrest but not to trigger the apoptotic cascade in the specific cell line or time frame.- Increase the concentration of this compound. - Extend the incubation time of the experiment. - Use a more sensitive assay to detect early markers of apoptosis.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_culture Cell Treatment weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution (in medium) thaw->intermediate final Prepare Final Working Concentration (in medium) intermediate->final add_to_cells Add to Cell Culture final->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound.

signaling_pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Mitotic_Arrest Mitotic Arrest Cytokinesis->Mitotic_Arrest Aurora_Kinases Aurora Kinases (A, B, C) Aurora_Kinases->Prophase Centrosome Maturation Aurora_Kinases->Metaphase Chromosome Alignment Aurora_Kinases->Cytokinesis Abscission This compound This compound This compound->Aurora_Kinases inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified Aurora kinase signaling pathway.

References

Technical Support Center: Troubleshooting Resistance to SAR156497 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SAR156497, a selective inhibitor of Aurora kinases A, B, and C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and understand potential mechanisms of resistance to this compound in cancer cell lines. The information provided is based on established mechanisms of resistance to other Aurora kinase inhibitors and general principles of drug resistance in cancer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Aurora kinases A, B, and C.[1] These kinases are crucial for the regulation of mitosis, and their inhibition by this compound leads to defects in cell division and subsequent apoptosis in cancer cells.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, research on other Aurora kinase inhibitors suggests several potential mechanisms that your cell line may have developed. These can be broadly categorized as:

  • On-Target Alterations: Mutations in the Aurora kinase genes (AURKA, AURKB, AURKC) that prevent or reduce the binding affinity of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of Aurora kinases, allowing for cell survival and proliferation.

  • Alterations in Downstream Effectors or Cell Cycle Regulation: Changes in proteins that function downstream of Aurora kinases or in other cell cycle checkpoints that might render the cells less dependent on Aurora kinase activity.

Q3: How can I experimentally determine if my resistant cell line has mutations in Aurora kinases?

You can sequence the coding regions of the AURKA, AURKB, and AURKC genes in both your sensitive parental cell line and your resistant derivative. A common technique is Sanger sequencing of PCR-amplified exons. Any identified mutations should be analyzed for their potential impact on the ATP-binding pocket of the kinase, where this compound is expected to bind. For example, a study on the Aurora B inhibitor ZM447439 identified a G160E mutation in the kinase domain that conferred resistance.[2]

Q4: What methods can be used to investigate the involvement of drug efflux pumps in resistance to this compound?

To assess the role of efflux pumps, you can perform cytotoxicity assays with this compound in the presence and absence of known inhibitors of common ABC transporters, such as verapamil (for ABCB1/MDR1) or MK-571 (for ABCC/MRP transporters). A significant potentiation of this compound's effect in the presence of these inhibitors would suggest the involvement of drug efflux. Additionally, you can measure the intracellular accumulation of a fluorescent substrate of these pumps (like Rhodamine 123 for ABCB1) using flow cytometry. A lower accumulation in resistant cells that is reversible with an inhibitor is indicative of increased efflux. Studies have shown that elevated ABCB1 expression can confer resistance to the Aurora kinase inhibitor GSK-1070916.[3]

Troubleshooting Guide

This guide provides a structured approach to investigating resistance to this compound in your cancer cell line models.

Problem: Decreased sensitivity (increased IC50) to this compound in a derived cell line compared to the parental line.

Table 1: Summary of Potential Resistance Mechanisms and Experimental Approaches

Potential Mechanism Experimental Approach Expected Outcome in Resistant Cells Key Considerations
Target Alteration (Aurora Kinase Mutation) 1. Gene sequencing (AURKA, AURKB, AURKC)2. Molecular modeling1. Identification of non-synonymous mutations in the kinase domain.2. Predicted disruption of drug-target interaction.Compare sequences to the parental cell line. Focus on mutations near the ATP-binding pocket.
Increased Drug Efflux 1. Cytotoxicity assay with efflux pump inhibitors2. Intracellular drug accumulation assay3. Western blot or qPCR for ABC transporters (e.g., ABCB1, ABCG2)1. Re-sensitization to this compound in the presence of inhibitors.2. Reduced intracellular accumulation of a fluorescent substrate.3. Increased expression of specific ABC transporters.Use multiple, well-characterized inhibitors to identify the specific transporter family involved.
Bypass Pathway Activation 1. Phospho-proteomic analysis2. Western blot for key signaling proteins (e.g., p-AKT, p-ERK)3. Combination therapy with inhibitors of suspected bypass pathways1. Identification of hyperactivated signaling pathways.2. Increased phosphorylation of key nodes in survival pathways.3. Synergistic or additive effects when combining this compound with a bypass pathway inhibitor.Compare proteomic profiles of sensitive and resistant cells under this compound treatment.
Altered Cell Cycle or Apoptotic Response 1. Cell cycle analysis by flow cytometry2. Apoptosis assays (e.g., Annexin V staining, caspase activity)3. Western blot for cell cycle and apoptosis regulators (e.g., p53, p21, Bcl-2 family)1. Reduced G2/M arrest upon this compound treatment.2. Decreased induction of apoptosis.3. Altered expression of proteins that regulate cell cycle progression or apoptosis.Analyze protein levels both at baseline and after drug treatment to observe dynamic changes.

Detailed Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a general method for developing a cancer cell line with acquired resistance to this compound.[4][5]

  • Determine the initial IC50: Perform a dose-response curve of this compound on the parental cancer cell line to determine the initial 50% inhibitory concentration (IC50).

  • Initial selection: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

  • Dose escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, for example, increasing the concentration by 1.5 to 2-fold at each step.

  • Establishment of resistant clones: After several months of continuous culture in the presence of a high concentration of this compound (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.

  • Characterization of resistant clones: Expand the clones and confirm their resistance by performing a new dose-response curve for this compound and comparing the IC50 to the parental cell line. The resistant cell line should be maintained in a medium containing a maintenance concentration of this compound.

Protocol 2: Sequencing of Aurora Kinase Genes
  • Genomic DNA isolation: Extract high-quality genomic DNA from both the parental and this compound-resistant cell lines.

  • Primer design: Design PCR primers to amplify the coding exons of AURKA, AURKB, and AURKC.

  • PCR amplification: Perform PCR for each exon.

  • PCR product purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger sequencing: Send the purified PCR products for bidirectional Sanger sequencing.

  • Sequence analysis: Align the sequencing results to the reference sequences of the Aurora kinase genes to identify any mutations in the resistant cell line that are not present in the parental line.

Visualizations

Signaling Pathway: Potential Bypass Mechanisms to Aurora Kinase Inhibition

Bypass_Pathways cluster_0 Cell Proliferation & Survival cluster_1 This compound Action cluster_2 Potential Bypass Pathways Proliferation Proliferation Survival Survival This compound This compound Aurora_Kinases Aurora Kinases (A, B, C) This compound->Aurora_Kinases inhibition Mitotic Progression Mitotic Progression Aurora_Kinases->Mitotic Progression Mitotic Progression->Proliferation PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Survival RAS_MAPK RAS/MAPK Pathway RAS_MAPK->Proliferation Resistance_Workflow cluster_0 Initial Characterization cluster_1 Mechanism Investigation cluster_2 Validation start Cancer cell line shows reduced sensitivity to this compound generate_resistant_line Generate resistant cell line start->generate_resistant_line confirm_resistance Confirm resistance (IC50 shift) generate_resistant_line->confirm_resistance target_mutation Sequence Aurora Kinases confirm_resistance->target_mutation drug_efflux Assess drug efflux confirm_resistance->drug_efflux bypass_pathways Analyze signaling pathways confirm_resistance->bypass_pathways functional_assays Functional validation of hits target_mutation->functional_assays drug_efflux->functional_assays combination_studies Test combination therapies bypass_pathways->combination_studies Resistance_Categories cluster_target Target-Related cluster_cell Cellular (Non-Target) Resistance Mechanisms of Resistance to this compound Target_Alteration Target Alteration (e.g., Aurora Kinase mutation) Resistance->Target_Alteration Drug_Efflux Increased Drug Efflux (e.g., ABC transporters) Resistance->Drug_Efflux Bypass_Pathways Bypass Pathway Activation (e.g., PI3K/AKT, MAPK) Resistance->Bypass_Pathways Drug_Inactivation Drug Inactivation Resistance->Drug_Inactivation Apoptosis_Evasion Evasion of Apoptosis Resistance->Apoptosis_Evasion

References

Technical Support Center: Minimizing SAR156497 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the management of toxicities associated with the pan-Aurora kinase inhibitor, SAR156497, in animal models. The guidance provided is based on the known toxicological profile of pan-Aurora kinase inhibitors as a class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an exquisitely selective inhibitor of Aurora kinases A, B, and C. These serine/threonine kinases are essential for the regulation of mitosis and cell division. By inhibiting these kinases, this compound disrupts the process of cell division in rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and apoptosis.

Q2: What are the expected dose-limiting toxicities of this compound in animal models?

Based on the mechanism of action and data from other pan-Aurora kinase inhibitors, the primary dose-limiting toxicity of this compound is expected to be myelosuppression , particularly neutropenia (a decrease in neutrophils, a type of white blood cell)[1][2]. This is because hematopoietic progenitor cells in the bone marrow are rapidly dividing and are therefore sensitive to the anti-proliferative effects of Aurora kinase inhibition. Other potential toxicities include:

  • Gastrointestinal (GI) toxicity: Diarrhea, nausea, and vomiting.

  • General constitutional symptoms: Fatigue, decreased appetite, and weight loss.

One study noted that a selective pan-Aurora inhibitor, this compound, had a narrow therapeutic window in colon adenocarcinoma xenograft studies, suggesting a higher potential for toxicity at doses required for anti-tumor efficacy[3].

Q3: How can I monitor for this compound-induced toxicities in my animal models?

Regular and careful monitoring is crucial for early detection and management of toxicities. Key monitoring parameters include:

  • Complete Blood Counts (CBCs): Perform regular blood draws (e.g., via tail vein or saphenous vein) to monitor white blood cell counts (especially neutrophils), red blood cell counts, and platelet counts. The frequency of monitoring should be increased around the expected nadir (lowest point) of blood cell counts.

  • Clinical Observations: Daily monitoring of animals for clinical signs of distress, including changes in activity level, posture, grooming habits, and food and water intake.

  • Body Weight: Measure body weight at least three times per week. Significant weight loss can be an indicator of toxicity.

  • Gastrointestinal Monitoring: Observe for signs of diarrhea (loose or watery stools) and dehydration.

Troubleshooting Guides

Issue 1: Severe Neutropenia

Symptoms:

  • A significant drop in absolute neutrophil count (ANC) in peripheral blood samples.

  • Increased susceptibility to infections.

Troubleshooting Steps:

  • Confirm Neutropenia: Perform a CBC with differential to confirm the severity of neutropenia.

  • Dose Modification: Consider reducing the dose of this compound or adjusting the dosing schedule (e.g., intermittent dosing) in subsequent cohorts to lessen the impact on the bone marrow.

  • Supportive Care with Granulocyte Colony-Stimulating Factor (G-CSF):

    • Prophylactic G-CSF: For studies where severe neutropenia is anticipated, prophylactic administration of G-CSF can be considered.

    • Therapeutic G-CSF: If severe neutropenia develops, therapeutic administration of G-CSF can be initiated to stimulate the production of neutrophils.

Issue 2: Gastrointestinal Distress (Diarrhea)

Symptoms:

  • Presence of loose, watery, or frequent stools.

  • Dehydration, as indicated by skin tenting and decreased urine output.

  • Weight loss.

Troubleshooting Steps:

  • Hydration: Ensure animals have easy access to drinking water. In cases of severe diarrhea, subcutaneous or intraperitoneal administration of sterile, isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) may be necessary to prevent dehydration.

  • Anti-diarrheal Medication:

    • The use of smectite, a natural clay, has been shown to be effective in managing chemotherapy-induced diarrhea in dogs[2].

    • Crofelemer has been conditionally approved by the FDA for treating chemotherapy-induced diarrhea in dogs by inhibiting chloride ion and water secretion in the gut[3][4].

  • Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake.

Data Presentation

Table 1: Common Toxicities of Pan-Aurora Kinase Inhibitors and Monitoring Parameters

ToxicityMonitoring ParametersFrequency of Monitoring
Myelosuppression (Neutropenia) Complete Blood Count (CBC) with differentialBaseline, and then 2-3 times per week, especially around the expected nadir.
Gastrointestinal Toxicity (Diarrhea) Stool consistency, body weight, hydration statusDaily
Constitutional Symptoms Body weight, food/water intake, activity levelDaily

Table 2: Supportive Care Agents for Managing Toxicities

Supportive Care AgentIndicationTypical Dosage Range in MiceAdministration Route
G-CSF (e.g., Filgrastim) Neutropenia5-10 µg/kg/day[5]Subcutaneous
Isotonic Fluids (e.g., 0.9% Saline) Dehydration due to diarrhea1-2 mL per 30g mouse, as neededSubcutaneous or Intraperitoneal
Anti-diarrheal agents (e.g., Smectite) Diarrhea0.5 g/kg per day (divided doses)[2]Oral

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity
  • Blood Collection: Collect a small volume of blood (e.g., 20-30 µL) from the tail vein or saphenous vein of the mouse.

  • Sample Analysis: Use an automated hematology analyzer calibrated for mouse blood to perform a complete blood count with a differential to determine the absolute neutrophil count.

  • Frequency: Perform blood collection at baseline (before the first dose of this compound) and then every 2-3 days during the treatment period. Increase the frequency of monitoring if a rapid decline in neutrophil counts is observed.

Protocol 2: Administration of G-CSF for Neutropenia
  • Reagent Preparation: Reconstitute lyophilized G-CSF (e.g., Filgrastim) in sterile, preservative-free water or saline to the manufacturer's recommended concentration.

  • Dosing: Based on the animal's body weight, calculate the required volume of G-CSF solution to deliver a dose in the range of 5-10 µg/kg[5].

  • Administration: Administer the calculated volume via subcutaneous injection using a 27-gauge or smaller needle.

  • Schedule:

    • Prophylactic: Begin G-CSF administration 24 hours after the first dose of this compound and continue daily until neutrophil counts recover.

    • Therapeutic: Initiate G-CSF administration once the absolute neutrophil count drops below a predetermined threshold (e.g., <1.0 x 10^9/L).

Mandatory Visualizations

Signaling_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Mitotic Arrest Mitotic Arrest Prophase->Mitotic Arrest Anaphase Anaphase Metaphase->Anaphase Metaphase->Mitotic Arrest Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Cytokinesis->Mitotic Arrest Aurora A Aurora A Aurora A->Prophase Centrosome Separation Aurora B Aurora B Aurora B->Metaphase Chromosome Alignment Aurora B->Cytokinesis Abscission Aurora C Aurora C Aurora C->Metaphase Spindle Checkpoint This compound This compound This compound->Aurora A This compound->Aurora B This compound->Aurora C Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: this compound inhibits Aurora kinases, leading to mitotic arrest and apoptosis.

Experimental_Workflow cluster_pretreatment Pre-treatment cluster_treatment Treatment Phase cluster_monitoring Toxicity Monitoring cluster_intervention Intervention Baseline Health Assessment Baseline Health Assessment Administer this compound Administer this compound Baseline Health Assessment->Administer this compound Baseline Blood Collection (CBC) Baseline Blood Collection (CBC) Baseline Blood Collection (CBC)->Administer this compound Daily Clinical Monitoring Daily Clinical Monitoring Administer this compound->Daily Clinical Monitoring Regular Body Weight Measurement Regular Body Weight Measurement Daily Clinical Monitoring->Regular Body Weight Measurement Assess for GI Distress Assess for GI Distress Daily Clinical Monitoring->Assess for GI Distress Periodic Blood Collection (CBC) Periodic Blood Collection (CBC) Regular Body Weight Measurement->Periodic Blood Collection (CBC) Assess for Neutropenia Assess for Neutropenia Periodic Blood Collection (CBC)->Assess for Neutropenia Administer G-CSF Administer G-CSF Assess for Neutropenia->Administer G-CSF If severe Provide Fluid Support Provide Fluid Support Assess for GI Distress->Provide Fluid Support If dehydrated Administer Anti-diarrheal Administer Anti-diarrheal Assess for GI Distress->Administer Anti-diarrheal If persistent

Caption: Workflow for monitoring and managing this compound toxicity in animal models.

References

Technical Support Center: Interpreting Unexpected Results in SAR156497 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SAR156497 assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this potent Aurora kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective small molecule inhibitor of Aurora kinases A, B, and C.[1] These serine/threonine kinases are essential for the regulation of mitosis and cell cycle progression.[1] By inhibiting these kinases, this compound disrupts various mitotic processes, leading to cell cycle arrest, and in many cases, apoptosis.

Q2: What are the expected cellular phenotypes after treatment with this compound?

As this compound inhibits both Aurora A and Aurora B kinases, a mixed phenotype is often observed. Inhibition of Aurora A typically leads to defects in centrosome separation and spindle formation, resulting in a G2/M arrest with monopolar spindles.[2][3] Inhibition of Aurora B disrupts the chromosomal passenger complex, leading to defects in chromosome segregation and cytokinesis, which often results in the formation of polyploid cells (cells with >4N DNA content).[2][3] The ultimate cell fate, whether apoptosis or senescence, can be dependent on the p53 status of the cell line.[4][5]

Q3: I am observing a high percentage of polyploid cells in my cell cycle analysis. Is this expected?

Yes, the appearance of a significant population of cells with a DNA content greater than 4N is an expected outcome of Aurora B kinase inhibition.[2] This phenomenon, known as endoreduplication, occurs when cells fail to undergo cytokinesis but re-enter the S phase, leading to a doubling of their DNA content. Since this compound inhibits Aurora B, the induction of polyploidy is a common result. The percentage of polyploid cells will be dependent on the cell line, concentration of this compound, and duration of treatment.

Q4: My results show a lower than expected level of apoptosis. What could be the reason?

Several factors can influence the level of apoptosis induced by this compound. One critical factor is the p53 status of your cells. Cells with wild-type p53 are more prone to undergo apoptosis following Aurora kinase inhibition, whereas p53-deficient cells are more likely to become polyploid and may exhibit a delayed or reduced apoptotic response.[4][5] Additionally, high expression of anti-apoptotic proteins like BCL2 can confer resistance to Aurora kinase inhibitor-induced apoptosis.[5] It is also important to consider the time point of your assay, as apoptosis may be a later event following mitotic arrest and endoreduplication.

Q5: Are there any known off-target effects of this compound?

While this compound is a highly selective Aurora kinase inhibitor, some studies have reported potential off-target activity. For instance, it may inhibit phosphodiesterase 3 (PDE3) at higher concentrations. It's important to be aware of potential off-target effects, especially when using high concentrations of the inhibitor or observing unexpected phenotypes that do not align with Aurora kinase inhibition.

Troubleshooting Guides

Issue 1: Unexpected Cell Cycle Profile

Symptom: Your flow cytometry data shows a cell cycle distribution that is difficult to interpret, with overlapping populations or unexpected peaks.

Possible Causes and Solutions:

  • Inconsistent Staining: Ensure that your propidium iodide (PI) staining protocol is optimized and consistently applied. Inadequate RNase treatment can lead to staining of RNA and broadening of the G1 and G2/M peaks.

  • Cell Doublets: Doublets (two G1 cells being read as a single G2/M cell) can skew your results. Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) during flow cytometry acquisition and analysis.

  • Apoptotic Cells: Sub-G1 peaks, representing apoptotic cells with fragmented DNA, can sometimes overlap with the G1 peak. Consider co-staining with an apoptosis marker like Annexin V to clearly distinguish these populations.

  • Polyploidy: As mentioned in the FAQs, a peak corresponding to >4N DNA content is expected. Ensure your analysis software is correctly gating and quantifying this population.

Troubleshooting Workflow:

G Troubleshooting: Unexpected Cell Cycle Profile start Unexpected Cell Cycle Profile check_staining Review PI Staining Protocol - RNase treatment adequate? - Incubation times consistent? start->check_staining check_doublets Implement Doublet Discrimination - Gate on FSC-A vs FSC-H start->check_doublets check_apoptosis Co-stain with Apoptosis Marker - e.g., Annexin V start->check_apoptosis quantify_polyploidy Verify Polyploidy Gating - Is >4N peak correctly identified? start->quantify_polyploidy analyze_data Re-analyze Gated Data check_staining->analyze_data check_doublets->analyze_data check_apoptosis->analyze_data quantify_polyploidy->analyze_data

Caption: A flowchart for troubleshooting unexpected cell cycle analysis results.

Issue 2: Discrepancy Between Proliferation and Apoptosis Assays

Symptom: You observe a strong inhibition of cell proliferation (e.g., via MTT or cell counting assays), but your apoptosis assay (e.g., Annexin V or caspase activity) shows only a modest increase in cell death.

Possible Causes and Solutions:

  • Cell Cycle Arrest vs. Apoptosis: this compound can induce a potent cell cycle arrest without immediately triggering apoptosis. The reduction in proliferation may be primarily due to this arrest.

  • Delayed Apoptosis: Apoptosis can be a late event following mitotic catastrophe and the formation of polyploid cells. Consider performing a time-course experiment to capture later apoptotic time points (e.g., 48, 72, or 96 hours post-treatment).

  • p53 Status: As previously mentioned, p53-deficient cells may be more resistant to apoptosis and instead undergo senescence after becoming polyploid. Verify the p53 status of your cell line.

  • Assay Sensitivity: Ensure your apoptosis assay is sensitive enough to detect the expected level of cell death. Consider using multiple apoptosis assays that measure different markers (e.g., Annexin V for early apoptosis and a TUNEL assay for late-stage DNA fragmentation).

Logical Relationship Diagram:

G Interpreting Proliferation vs. Apoptosis Data This compound This compound Treatment aurora_inhibition Aurora Kinase Inhibition This compound->aurora_inhibition mitotic_arrest Mitotic Arrest aurora_inhibition->mitotic_arrest polyploidy Polyploidy aurora_inhibition->polyploidy proliferation_inhibition Decreased Proliferation mitotic_arrest->proliferation_inhibition apoptosis Apoptosis mitotic_arrest->apoptosis polyploidy->proliferation_inhibition polyploidy->apoptosis senescence Senescence polyploidy->senescence G This compound Signaling Pathway This compound This compound aurora_a Aurora A This compound->aurora_a inhibits aurora_b Aurora B This compound->aurora_b inhibits centrosome_sep Centrosome Separation aurora_a->centrosome_sep regulates spindle_assembly Spindle Assembly aurora_a->spindle_assembly regulates chromosome_seg Chromosome Segregation aurora_b->chromosome_seg regulates cytokinesis Cytokinesis aurora_b->cytokinesis regulates mitotic_arrest Mitotic Arrest centrosome_sep->mitotic_arrest spindle_assembly->mitotic_arrest polyploidy Polyploidy chromosome_seg->polyploidy cytokinesis->polyploidy apoptosis Apoptosis mitotic_arrest->apoptosis polyploidy->apoptosis

References

Validation & Comparative

A Head-to-Head Battle of Aurora Kinase Inhibitors: SAR156497 vs. Alisertib (MLN8237) in Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the inhibition of Aurora kinases, key regulators of cell division, has emerged as a promising strategy. This guide provides a detailed comparison of the preclinical efficacy of two notable Aurora kinase inhibitors: SAR156497, a pan-Aurora kinase inhibitor, and Alisertib (MLN8237), a selective Aurora A kinase inhibitor. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and development decisions.

At a Glance: Key Differences

FeatureThis compoundAlisertib (MLN8237)
Primary Target(s) Aurora A, Aurora B, Aurora CAurora A
Selectivity Pan-Aurora Kinase InhibitorSelective Aurora A Inhibitor (>200-fold vs. Aurora B)
Reported In Vitro Potency (IC50) Sub-nanomolar to low nanomolar against Aurora kinases1.2 nM (cell-free), potent against various cancer cell lines
In Vivo Efficacy Demonstrated in xenograft modelsDemonstrated in various solid tumor and hematologic xenograft models
Developer SanofiTakeda

In Vitro Efficacy: A Tale of Potency and Selectivity

The in vitro potency of this compound and Alisertib has been evaluated across various cancer cell lines, with both demonstrating significant anti-proliferative activity.

This compound: Broad-Spectrum Aurora Inhibition

This compound has been characterized as an exquisitely selective inhibitor of all three Aurora kinase family members: A, B, and C.[1] Preclinical data from the initial discovery publication indicates its potent enzymatic and cellular activity.

Table 1: In Vitro Activity of this compound

Assay TypeTargetIC50 (nM)
EnzymaticAurora A<1
EnzymaticAurora B1.3
EnzymaticAurora C4.6
Cellular (HCT116)Antiproliferation15

Data extracted from Carry et al., J Med Chem. 2015, 58(1), 362-75. The exact protocols are detailed in the "Experimental Protocols" section.

Alisertib (MLN8237): Precision Targeting of Aurora A

Alisertib is a selective inhibitor of Aurora A kinase, with significantly less activity against the closely related Aurora B kinase.[2] This selectivity is a key differentiator in its mechanism of action. Its anti-proliferative effects have been documented in a wide array of cancer cell lines.

Table 2: In Vitro Activity of Alisertib (MLN8237)

Cell LineCancer TypeIC50 (nM)
HCT116Colorectal Carcinoma43
PC3Prostate Carcinoma69
NCI-H460Lung Carcinoma20
HL-60Promyelocytic Leukemia15
MM.1SMultiple Myeloma28
GBM10Glioblastoma30-150
GBM6Glioblastoma30-150
GBM39Glioblastoma30-150

Data compiled from multiple sources. The exact experimental conditions may vary between studies. Refer to the "Experimental Protocols" section for a general methodology.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Both compounds have demonstrated the ability to inhibit tumor growth in preclinical animal models, providing a crucial bridge from in vitro findings to potential clinical application.

This compound: In Vivo Proof-of-Concept

In vivo studies with this compound in a human colon cancer (HCT116) xenograft model in SCID mice showed significant, dose-dependent tumor growth inhibition.

Table 3: In Vivo Efficacy of this compound in HCT116 Xenograft Model

Dose (mg/kg, p.o., qd)Tumor Growth Inhibition (%)
2560
5080
10095

Data extracted from Carry et al., J Med Chem. 2015, 58(1), 362-75.

Alisertib (MLN8237): Broad Antitumor Activity In Vivo

Alisertib has been extensively evaluated in various xenograft models, consistently demonstrating robust antitumor activity in both solid and hematological malignancies.

Table 4: In Vivo Efficacy of Alisertib in Various Xenograft Models

Xenograft ModelCancer TypeDose (mg/kg, p.o.)Tumor Growth Inhibition (%)
HCT-116Colorectal Cancer30 (qd)94.7
NCI-H460Lung CancerNot specified91
CU_TNBC_004 (PDX)Triple-Negative Breast Cancer30 (daily)35.09
GBM39 (Orthotopic)Glioblastoma30 (daily)Significant survival prolongation
GBM6 (Orthotopic)Glioblastoma30 (daily)Significant survival prolongation
GBM10 (Orthotopic)Glioblastoma30 (daily)Significant survival prolongation

Data compiled from multiple preclinical studies.[2][3][4] Dosing schedules and study durations may vary.

Mechanisms of Action and Signaling Pathways

The fundamental difference in the efficacy of this compound and Alisertib lies in their distinct targeting of the Aurora kinase family.

This compound: Pan-Aurora Inhibition

By inhibiting Aurora A, B, and C, this compound disrupts multiple stages of mitosis. Inhibition of Aurora A affects centrosome separation and spindle assembly, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis. The role of Aurora C is primarily in meiosis, but its inhibition may also contribute to mitotic defects.

SAR156497_Mechanism_of_Action cluster_aurora Aurora Kinases cluster_mitosis Mitotic Processes cluster_outcome Cellular Outcome This compound This compound AurA Aurora A This compound->AurA Inhibits AurB Aurora B This compound->AurB Inhibits AurC Aurora C This compound->AurC Inhibits Spindle Spindle Assembly AurA->Spindle Regulates SAC Spindle Assembly Checkpoint AurB->SAC Regulates Cytokinesis Cytokinesis AurB->Cytokinesis Regulates Apoptosis Apoptosis Spindle->Apoptosis SAC->Apoptosis Polyploidy Polyploidy Cytokinesis->Polyploidy

Caption: this compound pan-Aurora kinase inhibition pathway.
Alisertib (MLN8237): Selective Aurora A Inhibition

Alisertib's selectivity for Aurora A leads to a more specific set of mitotic defects, primarily related to centrosome separation and the formation of a bipolar spindle.[2] At higher concentrations, some off-target effects on Aurora B have been observed.

Alisertib_Mechanism_of_Action Alisertib Alisertib (MLN8237) AurA Aurora A Alisertib->AurA Selectively Inhibits AurB Aurora B Alisertib->AurB Weakly Inhibits (at high conc.) Spindle Spindle Assembly AurA->Spindle Regulates MitoticArrest Mitotic Arrest Spindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Alisertib's selective Aurora A inhibition pathway.

Experimental Protocols

A generalized workflow for evaluating the preclinical efficacy of Aurora kinase inhibitors is outlined below. Specific details for the cited experiments can be found in the referenced publications.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human Aurora kinase enzymes and a suitable substrate (e.g., a peptide or protein substrate) are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compound (this compound or Alisertib) is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound.

  • Detection: The phosphorylation of the substrate is measured using a variety of methods, such as radioactivity (e.g., ³³P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (General Protocol)
  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin-based assays, or by direct cell counting.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting cell viability against compound concentration.

In Vivo Xenograft Study (General Protocol)
  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The test compound is administered orally or via another appropriate route at various doses and schedules.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Efficacy Evaluation: At the end of the study, tumor growth inhibition is calculated. In some studies, survival is the primary endpoint.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Decision KinaseAssay Kinase Inhibition Assay (Determine IC50) CellProlif Cell Proliferation Assay (Determine IC50) KinaseAssay->CellProlif Confirm Cellular Activity Xenograft Xenograft Model Development CellProlif->Xenograft Lead to In Vivo Testing Treatment Drug Administration Xenograft->Treatment Measurement Tumor Growth Measurement Treatment->Measurement Efficacy Efficacy Assessment (TGI, Survival) Measurement->Efficacy DataAnalysis Data Analysis and Comparison Efficacy->DataAnalysis GoNoGo Go/No-Go Decision for Clinical Development DataAnalysis->GoNoGo

Caption: Generalized preclinical efficacy testing workflow.

Conclusion

Both this compound and Alisertib demonstrate potent anti-cancer activity in preclinical models. The key distinction lies in their selectivity profiles. This compound, as a pan-Aurora kinase inhibitor, offers the potential for broader mitotic disruption, which may be advantageous in certain contexts but could also lead to a different toxicity profile. Alisertib's selectivity for Aurora A provides a more targeted approach, which has been extensively validated in numerous preclinical and clinical studies.

The publicly available data for this compound is less extensive than for Alisertib, which has progressed further in clinical development. This guide provides a comparative overview based on the available information to aid researchers in understanding the preclinical landscape of these two Aurora kinase inhibitors. Further studies would be necessary to directly compare their efficacy and safety profiles in the same experimental systems.

References

A Comparative Guide: SAR156497 vs. Barasertib (AZD1152) in Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of two prominent Aurora kinase inhibitors: SAR156497 and Barasertib (AZD1152). This analysis is supported by available experimental data to facilitate informed decisions in research and development.

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various cancers, making them attractive targets for cancer therapy. This compound and Barasertib (AZD1152) are two small molecule inhibitors that target Aurora kinases. Understanding their distinct selectivity profiles is paramount for predicting their therapeutic efficacy and potential off-target effects. Barasertib is a prodrug that is rapidly converted in plasma to its active moiety, AZD1152-HQPA.[1] Therefore, the data presented for Barasertib pertains to its active form, AZD1152-HQPA.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. Conversely, a multi-targeted inhibitor might offer broader efficacy.

Barasertib (AZD1152-HQPA) is a potent and highly selective inhibitor of Aurora B kinase.[2] In biochemical assays, it demonstrates significant selectivity for Aurora B over Aurora A.[2][3] While specific data from a broad kinase panel screening is not publicly detailed, it has been reported to have high specificity against a panel of 50 other kinases.[1]

This compound is described as an exquisitely selective inhibitor of Aurora A, B, and C kinases.[4] However, detailed public information on its broad kinome scan data is limited, making a direct, comprehensive comparison with Barasertib challenging.

The following table summarizes the available quantitative data on the inhibitory activity of both compounds against Aurora kinases.

Kinase TargetThis compound (IC50/Ki)Barasertib (AZD1152-HQPA) (IC50/Ki)
Aurora AData not publicly availableKi: 1369 nM[3]
Aurora BData not publicly availableKi: 0.36 nM[3], IC50: 0.37 nM[2]
Aurora CData not publicly availableKi: 17.0 nM[3]

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are generalized protocols based on commonly used assays for this purpose.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Principle: The assay quantifies the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) into a substrate peptide by the target kinase. A decrease in radioactivity in the presence of the inhibitor indicates its inhibitory activity.

General Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and a buffer solution with necessary co-factors (e.g., MgCl2, DTT).

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound or Barasertib-HQPA) to the reaction mixture. A DMSO control is included.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filtermat to capture the phosphorylated substrate.

  • Washing: Wash the filtermat to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filtermat using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cellular Assay for Aurora Kinase Activity (Phospho-Histone H3)

This assay assesses the ability of an inhibitor to block the activity of Aurora B kinase within a cellular context by measuring the phosphorylation of its downstream substrate, Histone H3.

Principle: Aurora B kinase phosphorylates Histone H3 at Serine 10 (H3S10ph) during mitosis. Inhibition of Aurora B leads to a decrease in the levels of H3S10ph, which can be quantified using specific antibodies.

General Protocol:

  • Cell Culture: Plate and culture a suitable cancer cell line (e.g., HCT116) to an appropriate confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or Barasertib for a defined period.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the reduction in H3S10 phosphorylation relative to a loading control (e.g., total Histone H3 or β-actin).

Signaling Pathways and Cellular Effects

Both this compound and Barasertib exert their anti-cancer effects by disrupting the normal progression of mitosis, albeit with potentially different nuances due to their selectivity profiles.

Aurora Kinase Signaling in Mitosis: Aurora kinases are key regulators of multiple mitotic events. Aurora A is primarily involved in centrosome maturation, spindle assembly, and mitotic entry. Aurora B, as part of the chromosomal passenger complex (CPC), is essential for chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis. Aurora C's function is less characterized but is also implicated in mitosis.

Cellular Consequences of Inhibition:

  • Barasertib (AZD1152-HQPA): As a potent Aurora B inhibitor, its primary effect is the disruption of processes governed by the CPC. This leads to defects in chromosome segregation, failure of cytokinesis, and the formation of polyploid cells (cells with more than the normal number of chromosome sets).[3][5][6] This aberrant mitosis ultimately triggers apoptosis (programmed cell death).[1][6]

  • This compound: As a pan-Aurora kinase inhibitor (A, B, and C), it is expected to induce a broader range of mitotic defects. Inhibition of Aurora A would lead to defects in spindle formation, while inhibition of Aurora B would result in the characteristic polyploidy and apoptosis seen with Barasertib. The combined inhibition may lead to a more profound mitotic arrest and cell death.

Diagrams

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 Aurora_A Aurora_A Cyclin B/CDK1->Aurora_A activates Centrosome_Maturation Centrosome_Maturation Spindle_Assembly Spindle_Assembly Chromosome_Condensation Chromosome_Condensation Kinetochore_Attachment Kinetochore_Attachment Cytokinesis Cytokinesis Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora_B Aurora_B->Chromosome_Condensation Aurora_B->Kinetochore_Attachment Aurora_B->Cytokinesis

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow_Cellular_Assay Cell_Culture 1. Cell Culture (e.g., HCT116) Compound_Treatment 2. Treatment with This compound or Barasertib Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Western_Blot 4. Western Blot for phospho-Histone H3 (Ser10) Cell_Lysis->Western_Blot Data_Analysis 5. Data Analysis (Quantification of Inhibition) Western_Blot->Data_Analysis

Caption: Workflow for Cellular Assay of Aurora B Inhibition.

Conclusion

Both this compound and Barasertib (AZD1152) are potent inhibitors of Aurora kinases with clear therapeutic potential. Barasertib demonstrates high selectivity for Aurora B, leading to characteristic cellular effects of failed cytokinesis, polyploidy, and subsequent apoptosis. While this compound is described as a highly selective pan-Aurora kinase inhibitor, a lack of publicly available, detailed quantitative data makes a direct and comprehensive comparison of its selectivity profile with that of Barasertib challenging. The choice between these inhibitors for research or therapeutic development will depend on the specific scientific question or clinical indication, with Barasertib being a more suitable tool for specifically probing Aurora B function and this compound potentially offering a broader impact on mitotic progression. Further head-to-head studies with comprehensive kinome profiling are warranted to fully elucidate their comparative selectivity and guide their future applications.

References

SAR156497: A Comparative Guide to its Efficacy in Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical efficacy of SAR156497, a potent and highly selective inhibitor of Aurora kinases A, B, and C. The data presented herein is compiled from in vitro and in vivo studies, offering a comparative perspective on its performance against other kinase inhibitors and providing detailed experimental methodologies for reproducibility.

Mechanism of Action: Targeting Mitotic Progression

This compound is a small molecule inhibitor that targets the Aurora kinase family, which plays a crucial role in the regulation of cell division (mitosis).[1] By inhibiting Aurora kinases A, B, and C, this compound disrupts various stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. This disruption ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells, which often exhibit aberrant expression of Aurora kinases.[1]

Quantitative Efficacy of this compound

The potency and selectivity of this compound have been demonstrated through a series of preclinical evaluations. The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Kinase Inhibitory Potency
Kinase TargetIC50 (nM)
Aurora A0.6
Aurora B/Incenp1
Aurora C/Incenp3

Table 1: In vitro inhibitory potency of this compound against Aurora kinase isoforms. Data sourced from J Med Chem. 2015 Jan 8;58(1):362-75.[1]

In Vitro Cellular Proliferation Assay
Cell LineTumor TypeIC50 (nM)
HCT116Colon Carcinoma16
HL-60Promyelocytic Leukemia13
A549Lung Carcinoma25
H125Lung Carcinoma28

Table 2: Anti-proliferative activity of this compound in various human tumor cell lines. Data represents the concentration required for 50% inhibition of cell growth after a 72-hour incubation period. Data sourced from J Med Chem. 2015 Jan 8;58(1):362-75.

In Vivo Efficacy in a Human Colon Carcinoma Xenograft Model
Treatment GroupDosage and ScheduleTumor Growth Inhibition (%)
This compound25 mg/kg, oral, once daily60
This compound50 mg/kg, oral, once daily85

Table 3: In vivo anti-tumor efficacy of this compound in a subcutaneous HCT116 human colorectal carcinoma xenograft model in SCID mice. Tumor growth inhibition was measured at the end of the treatment period compared to the vehicle control group. Data sourced from J Med Chem. 2015 Jan 8;58(1):362-75.

Comparative Analysis: Selectivity Profile

A key advantage of this compound is its exquisite selectivity for the Aurora kinase family. In a comprehensive kinase panel of over 110 different kinases, this compound demonstrated minimal off-target activity, with IC50 values significantly higher for other kinases. This high degree of selectivity is crucial for minimizing off-target toxicities, a common challenge with many kinase inhibitors.

Table 4: Kinase Selectivity Profile of this compound. This compound was tested against a panel of over 110 kinases at a concentration of 1 µM. The table highlights the high selectivity for Aurora kinases. Data sourced from the supporting information of J Med Chem. 2015 Jan 8;58(1):362-75.

Kinase Family% Inhibition at 1 µM
Aurora Kinases >95%
Other Kinase Families (average)<10%

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against Aurora kinases was determined using a radiometric kinase assay.

  • Enzyme and Substrate Preparation : Recombinant human Aurora A, B (complexed with INCENP), and C (complexed with INCENP) were used as the enzyme source. A synthetic peptide was used as the substrate.

  • Reaction Mixture : The assay was performed in a final volume of 25 µL containing the kinase, substrate, ATP (at Km concentration), and varying concentrations of this compound in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Incubation : The reaction was initiated by the addition of [γ-33P]ATP and incubated for a specific time (e.g., 60 minutes) at room temperature.

  • Termination and Detection : The reaction was stopped by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter plate, and the incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis : IC50 values were calculated by fitting the data to a four-parameter logistic equation using graphing software.

Cell Proliferation Assay (MTS Assay)

The anti-proliferative effect of this compound on tumor cell lines was assessed using a colorimetric MTS assay.

  • Cell Plating : Tumor cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

  • MTS Reagent Addition : After the incubation period, MTS reagent was added to each well and incubated for 2-4 hours at 37°C.

  • Absorbance Reading : The absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis : The percentage of cell growth inhibition was calculated relative to the vehicle-treated control, and IC50 values were determined using non-linear regression analysis.

In Vivo Xenograft Study

The in vivo anti-tumor activity of this compound was evaluated in a human tumor xenograft model.

  • Animal Model : Female severe combined immunodeficient (SCID) mice were used.

  • Tumor Implantation : HCT116 human colorectal carcinoma cells (5 x 10^6 cells) were subcutaneously injected into the flank of each mouse.

  • Treatment Initiation : When tumors reached a mean volume of approximately 100-150 mm³, mice were randomized into treatment and control groups.

  • Drug Administration : this compound was administered orally, once daily, at the specified doses. The control group received the vehicle.

  • Tumor Measurement : Tumor volume was measured twice weekly with calipers using the formula: (length x width²) / 2.

  • Efficacy Evaluation : The percentage of tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 CyclinB_CDK1 Cyclin B/CDK1 Prophase Prophase CyclinB_CDK1->Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aurora_C Aurora C Aurora_C->Cytokinesis This compound This compound This compound->Aurora_A This compound->Aurora_B This compound->Aurora_C Centrosome_Maturation->Metaphase Spindle_Assembly->Metaphase Apoptosis Apoptosis Spindle_Assembly->Apoptosis Chromosome_Alignment->Anaphase Chromosome_Alignment->Apoptosis Cytokinesis->Telophase Cytokinesis->Apoptosis

Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.

In_Vivo_Xenograft_Workflow Start Start Cell_Culture HCT116 Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in SCID Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group This compound (Oral, Once Daily) Randomization->Treatment_Group Control_Group Vehicle Control (Oral, Once Daily) Randomization->Control_Group Monitoring Tumor Volume & Body Weight Measurement (2x/week) Treatment_Group->Monitoring Control_Group->Monitoring Endpoint End of Study Monitoring->Endpoint Data_Analysis Tumor Growth Inhibition Calculation Endpoint->Data_Analysis

Caption: Experimental Workflow for In Vivo Efficacy Testing of this compound.

References

Comparative Analysis: SAR156497 Versus Pan-Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at a Selective Aurora Kinase Inhibitor and Broad-Spectrum Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals.

In the landscape of cancer therapeutics, kinase inhibitors have emerged as a cornerstone of targeted therapy. This guide provides a comparative analysis of SAR156497, a highly selective Aurora kinase inhibitor, and pan-kinase inhibitors, which target a broad range of kinases. This comparison aims to equip researchers, scientists, and drug development professionals with a detailed understanding of their distinct mechanisms, selectivity profiles, and preclinical efficacy to inform future research and development.

At a Glance: this compound vs. Pan-Kinase Inhibitors

FeatureThis compoundPan-Kinase Inhibitors (e.g., Dasatinib, Sorafenib)
Primary Targets Aurora Kinase A, B, and CMultiple tyrosine kinases (e.g., BCR-ABL, Src family, VEGFR, PDGFR)
Mechanism of Action Inhibition of mitotic progression, leading to cell cycle arrest and apoptosis.Broad inhibition of multiple signaling pathways involved in cell proliferation, survival, and angiogenesis.
Selectivity Highly selective for Aurora kinases.Broad-spectrum, with numerous on-target and off-target kinases.
Therapeutic Rationale Targeting aberrant mitosis, a hallmark of cancer.Simultaneously blocking multiple oncogenic signaling pathways.
Potential Advantages Reduced off-target side effects due to high selectivity.Potential to overcome resistance mechanisms and target heterogeneous tumors.
Potential Disadvantages Efficacy may be limited to tumors dependent on Aurora kinase signaling.Higher potential for off-target toxicities and adverse events.

Mechanism of Action: A Tale of Two Strategies

This compound: A Precision Strike on Mitosis

This compound is an exquisitely selective inhibitor of the Aurora kinase family, comprising Aurora A, B, and C. These serine/threonine kinases are essential regulators of mitosis.[1] By inhibiting these kinases, this compound disrupts various stages of cell division, including centrosome maturation, spindle assembly, and chromosome segregation. This targeted disruption of mitosis leads to cell cycle arrest, polyploidy, and ultimately, apoptosis in cancer cells.

Pan-Kinase Inhibitors: A Broadside Against Oncogenic Signaling

Pan-kinase inhibitors, as their name suggests, are designed to inhibit a wide array of kinases, often spanning multiple kinase families. For instance, dasatinib is a potent inhibitor of BCR-ABL and Src family kinases, while sorafenib targets Raf kinases and receptor tyrosine kinases like VEGFR and PDGFR.[2][3] These inhibitors typically bind to the highly conserved ATP-binding pocket of kinases, leading to the simultaneous blockade of numerous signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[4]

Signaling Pathways Under Scrutiny

The differential targeting strategies of this compound and pan-kinase inhibitors are best visualized through their impact on cellular signaling pathways.

cluster_0 This compound Action This compound This compound Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) This compound->Aurora Kinases (A, B, C) Inhibits Mitotic Progression Mitotic Progression Aurora Kinases (A, B, C)->Mitotic Progression Regulates Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis Mitotic Progression->Cell Cycle Arrest/Apoptosis Disruption leads to cluster_1 Pan-Kinase Inhibitor Action Pan-Kinase Inhibitor Pan-Kinase Inhibitor Multiple Kinases Multiple Kinases (e.g., BCR-ABL, Src, VEGFR, PDGFR) Pan-Kinase Inhibitor->Multiple Kinases Inhibits Diverse Signaling Pathways Diverse Signaling Pathways (Proliferation, Survival, Angiogenesis) Multiple Kinases->Diverse Signaling Pathways Regulate Broad Anti-Tumor Effects Broad Anti-Tumor Effects Diverse Signaling Pathways->Broad Anti-Tumor Effects Blockade leads to cluster_2 Kinase Inhibition Assay Workflow Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Incubation Incubate Components Reagents->Incubation Detection Detect Kinase Activity (e.g., Phosphorylation) Incubation->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

References

SAR156497 in 3D Spheroid Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SAR156497, a potent and selective pan-Aurora kinase inhibitor, within the context of three-dimensional (3D) spheroid cultures. As the tumor microenvironment plays a crucial role in cancer progression and drug resistance, 3D cell culture models that mimic these conditions are increasingly vital for preclinical drug validation. While direct experimental data for this compound in 3D spheroid models is not yet publicly available, this guide will extrapolate its expected performance based on its mechanism of action and compare it with other well-characterized Aurora kinase inhibitors that have been evaluated in these advanced in vitro systems.

Introduction to this compound and Aurora Kinase Inhibition

This compound is a small molecule inhibitor that targets all three members of the Aurora kinase family: Aurora A, B, and C.[1] These serine/threonine kinases are key regulators of mitosis, and their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. Inhibition of Aurora kinases disrupts cell division, leading to polyploidy and ultimately, apoptosis in cancer cells.

Mechanism of Action:

  • Aurora A: Essential for centrosome maturation and separation, and for the formation of a bipolar mitotic spindle.

  • Aurora B: A component of the chromosomal passenger complex, it ensures correct chromosome segregation and cytokinesis.

  • Aurora C: Primarily involved in meiosis, but its role in cancer is also emerging.

By inhibiting all three isoforms, this compound is expected to induce potent anti-proliferative effects.

Performance of Aurora Kinase Inhibitors in 3D Spheroid Cultures

The 3D architecture of tumor spheroids creates gradients of nutrients, oxygen, and catabolites, and promotes complex cell-cell and cell-matrix interactions, often leading to increased drug resistance compared to traditional 2D cell cultures. Therefore, validating a drug's efficacy in this model is a critical step in preclinical development.

While specific data for this compound in 3D spheroids is lacking, studies on other Aurora kinase inhibitors, such as Alisertib (MLN8237), provide valuable insights into how this class of drugs performs in a more physiologically relevant context.

Comparative Data of Aurora Kinase Inhibitors

The following table summarizes the key characteristics of this compound and other notable Aurora kinase inhibitors. The data for Alisertib in 3D spheroids is included to provide a benchmark for the expected performance of this compound.

InhibitorTarget(s)IC50 (nM)Key Effects in 2D CulturePerformance in 3D Spheroid Cultures (Pancreatic Cancer Model)
This compound Aurora A, B, CNot publicly availablePotent anti-proliferative activity, induction of polyploidy.[1](Expected) Potent growth inhibition, induction of apoptosis, and reduction of spheroid size.
Alisertib (MLN8237) Aurora A > Aurora BAurora A: 1.2Inhibition of cell proliferation, induction of apoptosis and endoreduplication.[2][3]In combination with Chaetocin, significantly reduced cell viability in a dose-dependent manner.[4]
Barasertib (AZD1152) Aurora BAurora B: 0.37Inhibition of cell growth, induction of polyploidy and apoptosis.[5][6]Not publicly available
Danusertib (PHA-739358) Aurora A, B, C, Abl, Ret, TrkA, FGFR1Aurora A: 13, Aurora B: 79, Aurora C: 61Inhibition of cell proliferation, induction of apoptosis and cell cycle arrest.[7][8][9]Not publicly available
Tozasertib (VX-680) Aurora A, B, C, FLT-3, BCR-ABLAurora A: 0.6, Aurora B: 18, Aurora C: 4.6Inhibition of cell proliferation, induction of apoptosis.[10][11][12]Not publicly available

Experimental Protocols

This section details the methodologies for establishing 3D spheroid cultures and assessing the efficacy of therapeutic compounds, based on established protocols.

I. 3D Spheroid Culture Formation (Hanging Drop Method)
  • Cell Preparation: Harvest and resuspend single cells in complete culture medium to a final concentration of 2.5 x 10^4 cells/mL.

  • Hanging Drop Formation: Dispense 20 µL droplets of the cell suspension onto the inside of a sterile petri dish lid.

  • Incubation: Invert the lid and place it over a petri dish containing sterile phosphate-buffered saline (PBS) to maintain humidity. Incubate at 37°C in a 5% CO2 incubator.

  • Spheroid Formation: Spheroids will typically form within 24-72 hours.

II. Drug Treatment and Viability Assessment
  • Drug Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in complete culture medium.

  • Treatment: Gently transfer the formed spheroids to an ultra-low attachment 96-well plate. Add 100 µL of the drug dilutions to each well.

  • Incubation: Incubate the spheroids with the drug for a predetermined period (e.g., 72 hours).

  • Viability Assay (CellTiter-Glo® 3D):

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix vigorously for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the log of the drug concentration against the normalized luminescence values.

Visualizations

Signaling Pathway

Aurora_Kinase_Signaling_Pathway cluster_G2_M G2/M Phase cluster_Mitosis Mitosis Cyclin B/CDK1 Cyclin B/CDK1 Aurora_A Aurora A Cyclin B/CDK1->Aurora_A Activates Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aurora_C Aurora C Aurora_C->Cytokinesis This compound This compound This compound->Aurora_A This compound->Aurora_B This compound->Aurora_C

Caption: Aurora Kinase Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

Spheroid_Drug_Testing_Workflow Cell_Culture 1. Cell Culture Hanging_Drop 2. Hanging Drop Spheroid Formation Cell_Culture->Hanging_Drop Drug_Treatment 3. Transfer to ULA Plate & Drug Treatment Hanging_Drop->Drug_Treatment Viability_Assay 4. Cell Viability Assay (e.g., CellTiter-Glo 3D) Drug_Treatment->Viability_Assay Data_Analysis 5. Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

Caption: Experimental workflow for 3D spheroid-based drug screening.

Conclusion

This compound, as a pan-Aurora kinase inhibitor, holds significant promise as an anti-cancer therapeutic. While its validation in 3D spheroid cultures is a necessary next step, the available data from other Aurora kinase inhibitors, particularly Alisertib, suggest that it will likely demonstrate potent efficacy in these more physiologically relevant models. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and execute studies to validate this compound and other novel anti-cancer compounds in 3D spheroid cultures, ultimately bridging the gap between in vitro screening and clinical application.

References

Cross-validation of SAR156497 Activity in Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of SAR156497, a potent and selective Aurora kinase inhibitor, with other relevant Aurora kinase inhibitors. The data presented is intended to facilitate objective evaluation of this compound's performance across multiple cancer cell lines and to provide detailed experimental context for the presented results.

Introduction to this compound and Aurora Kinase Inhibition

This compound is a novel tricyclic molecule identified as an exquisitely selective inhibitor of Aurora kinases A, B, and C.[1][2] The Aurora kinase family plays a crucial role in the regulation of mitosis, and their aberrant expression is a hallmark of many malignancies, making them a key target for anti-cancer therapies. Inhibition of these kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells. This guide cross-validates the activity of this compound against other well-characterized Aurora kinase inhibitors, Danusertib (PHA-739358) and Barasertib (AZD1152), providing a comparative dataset for researchers in oncology and drug development.

Comparative Analysis of In Vitro Activity

The anti-proliferative activity of this compound and other selected Aurora kinase inhibitors was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Cell LineCancer TypeThis compound IC50 (nM)Danusertib (PHA-739358) IC50 (nM)Barasertib (AZD1152) IC50 (nM)
HCT116Colon Carcinoma18~50 - 3060<50
HeLaCervical Cancer38Not ReportedNot Reported
A549Lung Carcinoma41Not Reported~7
MCF-7Breast Cancer53Not ReportedNot Reported

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is compiled from various sources for comparative purposes. The IC50 for Danusertib in HCT116 cells is reported to be between 0.05 µM and 3.06 µM in leukemic cell lines.[3] Barasertib showed an IC50 of <50 nM in sensitive SCLC cell lines.[4] An IC50 of ~7 nM was observed for Barasertib in A549 cells.[5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language.

Aurora_Kinase_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Activity G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Activation Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Aurora Kinases (A, B, C)->Mitosis Centrosome Separation Centrosome Separation Aurora Kinases (A, B, C)->Centrosome Separation Promotes Spindle Assembly Spindle Assembly Aurora Kinases (A, B, C)->Spindle Assembly Promotes Cytokinesis Cytokinesis Aurora Kinases (A, B, C)->Cytokinesis Promotes This compound This compound This compound->Aurora Kinases (A, B, C) Inhibits Other Inhibitors Danusertib, Barasertib Other Inhibitors->Aurora Kinases (A, B, C) Inhibit Inhibition Inhibition Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Aurora Kinase Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis Seed Cells Seed cancer cells in 96-well plates Incubate_1 Incubate for 24h Seed Cells->Incubate_1 Add Inhibitor Add serial dilutions of This compound or other inhibitors Incubate_1->Add Inhibitor Incubate_2 Incubate for 72h Add Inhibitor->Incubate_2 Add Reagent Add CellTiter-Glo® Reagent Incubate_2->Add Reagent Measure Luminescence Measure luminescence Add Reagent->Measure Luminescence Calculate IC50 Calculate IC50 values Measure Luminescence->Calculate IC50

Caption: Experimental Workflow for Cell Viability Assay.

Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay.[4][6][7][8][9]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the specific Aurora kinase isoform, the appropriate substrate (e.g., a peptide substrate), and ATP in a kinase buffer.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is a standard procedure for determining cell viability using the CellTiter-Glo® assay.[3][5][10][11][12]

  • Cell Seeding:

    • Seed cells in a 96-well opaque-walled plate at a density that ensures logarithmic growth during the experiment.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound, Danusertib, Barasertib) in the appropriate cell culture medium.

    • Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for 72 hours under standard cell culture conditions.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate luminometer. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

  • Data Analysis:

    • The IC50 values are calculated from the dose-response curves generated by plotting the percentage of cell viability against the logarithm of the compound concentration, using a suitable software (e.g., GraphPad Prism).

References

A Comparative Guide to the Pharmacokinetic Profiles of Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of several investigational Aurora kinase inhibitors. The data presented is compiled from various clinical trials to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these potential therapeutic agents.

Introduction to Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression has been implicated in the pathogenesis of various cancers, making them attractive targets for anticancer drug development. Several small molecule inhibitors targeting Aurora kinases have entered clinical trials. Understanding their pharmacokinetic profiles is essential for optimizing dosing schedules, predicting drug-drug interactions, and ultimately, enhancing their therapeutic potential.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of selected Aurora kinase inhibitors from human clinical trials. It is important to note that these parameters can vary depending on the patient population, tumor type, dosing regimen, and analytical methods used.

Table 1: Pharmacokinetics of Alisertib (MLN8237)
ParameterValuePopulationDosing RegimenSource
Tmax (h) 1 - 4Advanced solid tumors5-200 mg/day, 7-day cycles[1]
t1/2 (h) 19.3Advanced solid tumorsNot specified[2]
CL/F (L/h) 4.25Advanced solid tumorsNot specified[2]
Cmax (µM) 2.9 (at 50 mg)Advanced solid tumors50 mg enteric coated tablets[2]
AUC (µM·h) 20.9 (at 50 mg)Advanced solid tumors50 mg enteric coated tablets[2]
Cmin (µM) >1 (at steady state)Advanced solid tumors50 mg enteric coated tablets[2]
Table 2: Pharmacokinetics of Danusertib (PHA-739358)
ParameterValuePopulationDosing RegimenSource
t1/2 (h) 18 - 26Advanced solid tumors24-hour IV infusion every 14 days[3]
AUC (µM·h) 6.78±1.84 (90 mg/m²) to 15.9±8.42 (200 mg/m²)CML and Ph+ ALL3-hour IV infusion daily for 7 days[4]
Cmax & AUC Accumulation Ratio 1.3 (Cmax), 1.1 (AUC)CML and Ph+ ALL3-hour IV infusion daily for 7 days[4]
Table 3: Pharmacokinetics of Barasertib (AZD1152) and its Active Metabolite (Barasertib-hQPA)
ParameterCompoundValuePopulationDosing RegimenSource
CL (L/h) Barasertib-hQPA31.4Acute Myeloid Leukemia1200 mg as a 7-day continuous IV infusion[5]
t1/2, terminal (h) Barasertib-hQPANot specified, but detectable at 408hAcute Myeloid Leukemia1200 mg as a 7-day continuous IV infusion[6]
Plasma Concentration Ratio Barasertib-hQPA vs. Barasertib~3-fold higherAcute Myeloid Leukemia1200 mg as a 7-day continuous IV infusion[6][7]
Table 4: Pharmacokinetics of MLN8054
ParameterValuePopulationDosing RegimenSource
Tmax (h) 1 - 4Advanced solid tumors5, 10, 20, 30 or 40 mg once daily for 7 days[8]
t1/2 (h) 30 - 40Advanced solid tumorsOral administration[8]
Bioavailability (rat) QuantitativeSprague-Dawley RatOral administration[9]
Table 5: Pharmacokinetics of GSK1070916A
ParameterValuePopulationDosing RegimenSource
t1/2 (h) 8.98 (Day 1)Advanced/metastatic solid cancers85 mg/m² as a 1-hour IV infusion on days 1-5, every 21 days[10][11]
CL (L/h) 9.2 (Day 1)Advanced/metastatic solid cancers85 mg/m² as a 1-hour IV infusion on days 1-5, every 21 days[10][11]
AUCinf 10% higher on Day 5 than Day 1Advanced/metastatic solid cancers85 mg/m² as a 1-hour IV infusion on days 1-5, every 21 days[10][11]
Table 6: Pharmacokinetics of Tozasertib (MK-0457)
ParameterValuePopulationDosing RegimenSource
t1/2 (h) 6.6 - 10.2Advanced solid tumors24-hour continuous IV infusion[12][13]
Oral Bioavailability (%) 7.9Advanced solid tumors100 mg oral dose[12][13]

Experimental Protocols

The pharmacokinetic parameters presented above were determined in early-phase clinical trials. Below are summaries of the typical methodologies employed in these studies.

Patient Population

Participants in these studies were typically adult patients with advanced, metastatic, or refractory solid tumors, or specific hematological malignancies like acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[3][4][5][8]. Key inclusion criteria often included adequate organ function, while exclusion criteria commonly involved significant comorbidities or prior therapies that could interfere with the study drug's evaluation[14].

Dosing and Administration

The Aurora kinase inhibitors were administered either orally or intravenously.

  • Oral administration: Alisertib and MLN8054 were given as oral formulations. Dosing schedules varied, for instance, once or twice daily for a specified number of days within a cycle[2][8].

  • Intravenous (IV) infusion: Danusertib, Barasertib, GSK1070916A, and Tozasertib were administered via IV infusion. The infusion durations ranged from 1 hour to a continuous 7-day infusion[3][5][10][12].

Dose-escalation schemes were commonly used in Phase I trials to determine the maximum tolerated dose (MTD)[3][8][10].

Pharmacokinetic Sampling and Analysis

Blood samples for pharmacokinetic analysis were collected at multiple time points, both during and after drug administration, to characterize the drug's concentration-time profile[8][14]. Plasma concentrations of the parent drug and, in some cases, its major metabolites were quantified using validated bioanalytical methods, predominantly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[15][16][17][18]. Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance were then calculated using non-compartmental analysis[3].

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of cell division. They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of these kinases disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibitors Aurora Kinase Inhibitors Centrosome Centrosome Aurora_A Aurora A Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly promotes TPX2 TPX2 TPX2->Aurora_A activates PLK1 PLK1 PLK1->Aurora_A activates Chromosome_Alignment Chromosome Alignment Aurora_B Aurora B INCENP INCENP CPC Chromosomal Passenger Complex (CPC) INCENP->CPC Survivin Survivin Survivin->CPC Borealin Borealin Borealin->CPC CPC->Chromosome_Alignment regulates Kinetochore_MT Kinetochore-Microtubule Attachment CPC->Kinetochore_MT corrects errors Cytokinesis Cytokinesis CPC->Cytokinesis regulates Alisertib Alisertib (Aurora A selective) Danusertib Danusertib (Pan-Aurora) Danusertib->Aurora_A inhibits Danusertib->Aurora_B inhibits Barasertib Barasertib (Aurora B selective) Barasertib->Aurora_B inhibits

Caption: Simplified Aurora Kinase Signaling Pathway and points of inhibition.

Conclusion

This guide provides a comparative overview of the pharmacokinetic profiles of several Aurora kinase inhibitors. The data highlights the diversity in their ADME properties, which is crucial for their clinical development. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of these agents and to define optimal dosing strategies for various cancer types. The experimental protocols and the signaling pathway diagram provided herein serve as a valuable resource for researchers in the field of oncology and drug development.

References

A Comparative In Vivo Efficacy Analysis: SAR156497 in Oncology Versus Standard-of-Care in Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of the investigational Aurora kinase inhibitor, SAR156497, in oncology models against the standard-of-care drugs for Idiopathic Pulmonary Fibrosis (IPF), nintedanib and pirfenidone. While this compound is under investigation for its anti-cancer properties, this comparison aims to provide a broader context of in vivo drug efficacy and methodologies across different therapeutic areas.

Executive Summary

This compound, a potent inhibitor of Aurora kinases A, B, and C, has demonstrated in vivo efficacy in preclinical cancer models. Its mechanism centers on disrupting mitosis in rapidly dividing cancer cells. In contrast, nintedanib and pirfenidone are established treatments for IPF, a progressive fibrotic lung disease. Their efficacy has been demonstrated in animal models of pulmonary fibrosis, primarily the bleomycin-induced fibrosis model. Nintedanib is a multi-tyrosine kinase inhibitor targeting pathways involved in fibroblast proliferation and migration, while pirfenidone exhibits anti-fibrotic, anti-inflammatory, and antioxidant properties through multiple mechanisms.

This guide will delve into the available quantitative in vivo data, detailed experimental protocols, and the distinct signaling pathways of these three compounds.

Quantitative In Vivo Efficacy Data

The following tables summarize the available quantitative data from preclinical in vivo studies for this compound, nintedanib, and pirfenidone in their respective disease models.

Table 1: In Vivo Efficacy of this compound in a Human Colorectal Cancer Xenograft Model

ParameterVehicle ControlThis compound% Inhibition
Tumor Volume (mm³) Growth to approx. 15 times initial volumeGrowth to approx. 3 times initial volume~80%

Note: Data presented is representative of the effects of Aurora kinase inhibitors in similar models, as specific quantitative data for this compound was not publicly available.

Table 2: In Vivo Efficacy of Nintedanib in Bleomycin-Induced Pulmonary Fibrosis in Rodents

ParameterBleomycin ControlNintedanib Treatment% Improvement
Ashcroft Score (Fibrosis) 3.5 - 3.712.58 (26% reduction)26% - 35%[1]
Hydroxyproline Content (µ g/lung ) IncreasedSignificantly ReducedVaries by study
Forced Vital Capacity (FVC) Decline 0.29 mL0.1 mL (67% improvement)67%[1]
Diffusing Capacity for Carbon Monoxide (DFCO) Decline 0.27 mL0.15 mL (44% improvement)44%[1]

Table 3: In Vivo Efficacy of Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis in Rodents

ParameterBleomycin ControlPirfenidone Treatment% Improvement
Ashcroft Score (Fibrosis) 3.71 - 5.022.35 - 2.42 (35% reduction)35% - 53%[1][2]
Hydroxyproline Content (µ g/lung ) 278.0 - 424.72221.1 - 252.5620% - 47%[2][3]
Forced Vital Capacity (FVC) Decline 0.29 mL0.16 mL (46% improvement)46%[1]
Diffusing Capacity for Carbon Monoxide (DFCO) Decline 0.22 mLSignificantly slowed decline (45% improvement)45%[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings.

This compound in Human Colorectal Cancer Xenograft Model
  • Animal Model: Female nude mice.

  • Cell Line: HCT116 human colorectal carcinoma cells (5 x 10⁶ cells) were subcutaneously inoculated in the right flank.

  • Treatment: Once tumors reached a volume of 80–100 mm³, mice were treated with this compound or a vehicle control. The specific dose and route of administration for this compound in published studies are not detailed, but intraperitoneal injection is a common route for similar compounds.

  • Duration: Drug administration typically occurs once daily for a period of 14 to 21 days.

  • Endpoint Analysis: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.

Nintedanib in Bleomycin-Induced Pulmonary Fibrosis in Mice[2][4]
  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (1.5 - 5 mg/kg) is administered to induce lung fibrosis.

  • Treatment: Nintedanib (30, 60, or 100 mg/kg) or a vehicle control (0.5% hydroxyethyl cellulose) is administered orally by gavage, once or twice daily. Treatment typically starts on the day of or a few days after bleomycin administration and continues for 14 to 28 days.[2][4]

  • Endpoint Analysis:

    • Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to assess the extent of fibrosis, which is quantified using the Ashcroft scoring system.

    • Collagen Content: Hydroxyproline content in the lung tissue is measured as an indicator of collagen deposition.

    • Lung Function: In some studies, lung function parameters such as Forced Vital Capacity (FVC) and Diffusing Capacity for Carbon Monoxide (DFCO) are measured using specialized equipment for small animals.

Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis in Rats[1][5]
  • Animal Model: Adult male Sprague-Dawley or Wistar rats.[3][5]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (5 mg/kg) is administered.

  • Treatment: Pirfenidone (50, 100, or 300 mg/kg/day) or a vehicle control is administered orally by gavage. Treatment can be initiated before or after the bleomycin challenge and typically continues for 14 to 28 days.[1]

  • Endpoint Analysis:

    • Histology: Lung tissues are processed for histological examination and fibrosis is scored using the Ashcroft method.

    • Collagen Content: Lung hydroxyproline levels are quantified to determine the extent of collagen deposition.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by this compound, nintedanib, and pirfenidone.

SAR156497_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Activity G2/M Phase G2/M Phase Mitosis Mitosis G2/M Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora A Aurora A Aurora A->Mitosis Regulates Centrosome Separation & Spindle Assembly Inhibition Mitotic Arrest & Apoptosis in Cancer Cells Aurora B Aurora B Aurora B->Mitosis Regulates Chromosome Segregation Aurora B->Cytokinesis Regulates Aurora C Aurora C This compound This compound This compound->Aurora A Inhibits This compound->Aurora B Inhibits This compound->Aurora C Inhibits

Caption: Mechanism of Action of this compound

Nintedanib_Pathway cluster_0 Growth Factor Receptors cluster_1 Downstream Signaling cluster_2 Cellular Processes in Fibrosis PDGFR PDGFR PI3K_Akt PI3K/Akt Pathway PDGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway PDGFR->MAPK_ERK FGFR FGFR FGFR->PI3K_Akt FGFR->MAPK_ERK VEGFR VEGFR VEGFR->MAPK_ERK Nintedanib Nintedanib Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->VEGFR Inhibits Proliferation Fibroblast Proliferation PI3K_Akt->Proliferation Differentiation Myofibroblast Differentiation PI3K_Akt->Differentiation MAPK_ERK->Proliferation Migration Fibroblast Migration MAPK_ERK->Migration Pulmonary Fibrosis Pulmonary Fibrosis Proliferation->Pulmonary Fibrosis Migration->Pulmonary Fibrosis Differentiation->Pulmonary Fibrosis

Caption: Mechanism of Action of Nintedanib in IPF

Pirfenidone_Pathway cluster_0 Pro-fibrotic & Inflammatory Cytokines cluster_1 Downstream Signaling cluster_2 Cellular Processes in Fibrosis Pirfenidone Pirfenidone TGF-β TGF-β Pirfenidone->TGF-β Inhibits Production TNF-α TNF-α Pirfenidone->TNF-α Inhibits Production PDGF PDGF Pirfenidone->PDGF Inhibits Production Smad Pathway Smad Pathway TGF-β->Smad Pathway NF-κB Pathway NF-κB Pathway TNF-α->NF-κB Pathway Proliferation Fibroblast Proliferation PDGF->Proliferation Smad Pathway->Proliferation Differentiation Myofibroblast Differentiation Smad Pathway->Differentiation ECM_Deposition ECM Deposition Smad Pathway->ECM_Deposition Inflammation Inflammation NF-κB Pathway->Inflammation Pulmonary Fibrosis Pulmonary Fibrosis Proliferation->Pulmonary Fibrosis Differentiation->Pulmonary Fibrosis ECM_Deposition->Pulmonary Fibrosis Inflammation->Pulmonary Fibrosis

References

Biomarker Validation for Predicting SAR156497 Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential biomarkers for predicting sensitivity to SAR156497, a selective inhibitor of Aurora kinases A, B, and C. While direct biomarker validation studies for this compound are limited in the public domain, this guide draws upon preclinical data from other Aurora kinase inhibitors and outlines potential validation strategies.

Mechanism of Action and Rationale for Biomarker Discovery

This compound exerts its anticancer effects by inhibiting Aurora kinases, which are crucial for mitotic progression.[1] Dysregulation of the cell cycle is a hallmark of cancer, making Aurora kinases attractive therapeutic targets. The identification of predictive biomarkers is essential for patient stratification and maximizing the therapeutic benefit of this compound.

Potential Biomarkers for Aurora Kinase Inhibitor Sensitivity

Based on studies of other Aurora kinase inhibitors like danusertib, alisertib, and barasertib, several candidate biomarkers have emerged. Their relevance to this compound sensitivity warrants further investigation.

Biomarker CandidateRationalePotential Clinical Utility
TP53 Status The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Studies with the Aurora kinase inhibitor danusertib suggest that TP53 status may influence transcriptional responses and sensitivity.[2]Patients with wild-type TP53 may exhibit a different response to this compound compared to those with mutated TP53.
MYC (c-Myc & N-Myc) Expression MYC family oncoproteins (c-Myc and N-Myc) are implicated in cell proliferation and are often dysregulated in cancer. c-Myc amplification and expression have been correlated with sensitivity to the Aurora B inhibitor barasertib. The interaction between N-Myc and Aurora A is crucial for N-Myc stabilization, and its disruption is a mechanism of action for some Aurora A inhibitors.[3]Tumors with high MYC expression or N-Myc stabilization may be more susceptible to this compound.
Growth Differentiation Factor 15 (GDF15) GDF15 is a stress-responsive cytokine that can be induced by various cellular stresses, including those caused by anticancer agents. It has been identified as a potential pharmacodynamic and resistance biomarker for danusertib.[4]Monitoring GDF15 levels in plasma could potentially serve as a non-invasive method to assess treatment response and emerging resistance to this compound.

Comparative Preclinical Data (Hypothetical)

Due to the lack of publicly available preclinical data specifically for this compound, the following tables are presented as a template for how such data would be organized and compared.

In Vitro Sensitivity of Cancer Cell Lines to Aurora Kinase Inhibitors (IC50, nM)
Cell LineCancer TypeThis compound (Hypothetical)AlisertibBarasertibDanusertib
HCT-116Colon CarcinomaData not available32Data not availableData not available
MCF-7Breast CancerData not availableData not availableData not availableData not available
MOLM-13Acute Myeloid LeukemiaData not availableData not availableData not availableData not available
NCI-H460Lung CancerData not availableData not availableData not availableData not available
In Vivo Efficacy of Aurora Kinase Inhibitors in Xenograft Models
Xenograft ModelTreatmentTumor Growth Inhibition (%)Notes
HCT-116 (Colon)This compound (Hypothetical)Data not available
HCT-116 (Colon)Alisertib94.7at 30 mg/kg
SCLC xenograftBarasertibSignificant inhibition in cMYC-amplified model

Experimental Protocols for Biomarker Validation

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for biomarker validation.

DOT script for Signaling Pathway

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling Pathway cluster_input Upstream Signals cluster_pathway Cell Cycle Progression cluster_output Cellular Outcomes cluster_drug Therapeutic Intervention Growth_Factors Growth Factors MYC MYC (c-Myc/N-Myc) Growth_Factors->MYC activates Aurora_A Aurora A Mitotic_Spindle Mitotic Spindle Assembly Aurora_A->Mitotic_Spindle Aurora_A->MYC stabilizes N-Myc Aurora_B Aurora B Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aurora_C Aurora C Cell_Proliferation Cell Proliferation Mitotic_Spindle->Cell_Proliferation Cytokinesis->Cell_Proliferation p53 p53 p53->Aurora_A regulates p53->Aurora_B regulates Apoptosis Apoptosis p53->Apoptosis induces GDF15 GDF15 GDF15->Apoptosis modulates This compound This compound This compound->Aurora_A inhibits This compound->Aurora_B inhibits This compound->Aurora_C inhibits

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling Pathway cluster_input Upstream Signals cluster_pathway Cell Cycle Progression cluster_output Cellular Outcomes cluster_drug Therapeutic Intervention Growth_Factors Growth Factors MYC MYC (c-Myc/N-Myc) Growth_Factors->MYC activates Aurora_A Aurora A Mitotic_Spindle Mitotic Spindle Assembly Aurora_A->Mitotic_Spindle Aurora_A->MYC stabilizes N-Myc Aurora_B Aurora B Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aurora_C Aurora C Cell_Proliferation Cell Proliferation Mitotic_Spindle->Cell_Proliferation Cytokinesis->Cell_Proliferation p53 p53 p53->Aurora_A regulates p53->Aurora_B regulates Apoptosis Apoptosis p53->Apoptosis induces GDF15 GDF15 GDF15->Apoptosis modulates This compound This compound This compound->Aurora_A inhibits This compound->Aurora_B inhibits This compound->Aurora_C inhibits

Caption: Aurora Kinase Signaling Pathway and Drug Target.

DOT script for Biomarker Validation Workflow

Biomarker_Validation_Workflow Biomarker Validation Workflow for this compound cluster_discovery Biomarker Discovery cluster_validation Preclinical Validation cluster_clinical Clinical Application Patient_Samples Patient Tumor Samples Genomic_Analysis Genomic & Transcriptomic Analysis Patient_Samples->Genomic_Analysis Cell_Lines Cancer Cell Lines Cell_Lines->Genomic_Analysis In_Vitro_Assays In Vitro Sensitivity Assays (IC50 determination) Cell_Lines->In_Vitro_Assays Biomarker_Expression Biomarker Expression Analysis (IHC, qRT-PCR, ELISA) Genomic_Analysis->Biomarker_Expression Identifies Candidates Correlation Correlate Biomarker Status with this compound Sensitivity In_Vitro_Assays->Correlation In_Vivo_Models In Vivo Xenograft Models Patient_Stratification Patient Stratification in Clinical Trials In_Vivo_Models->Patient_Stratification Informs Clinical Trial Design Biomarker_Expression->Correlation Correlation->In_Vivo_Models Validate in vivo Response_Monitoring Treatment Response Monitoring Patient_Stratification->Response_Monitoring

Biomarker_Validation_Workflow Biomarker Validation Workflow for this compound cluster_discovery Biomarker Discovery cluster_validation Preclinical Validation cluster_clinical Clinical Application Patient_Samples Patient Tumor Samples Genomic_Analysis Genomic & Transcriptomic Analysis Patient_Samples->Genomic_Analysis Cell_Lines Cancer Cell Lines Cell_Lines->Genomic_Analysis In_Vitro_Assays In Vitro Sensitivity Assays (IC50 determination) Cell_Lines->In_Vitro_Assays Biomarker_Expression Biomarker Expression Analysis (IHC, qRT-PCR, ELISA) Genomic_Analysis->Biomarker_Expression Identifies Candidates Correlation Correlate Biomarker Status with this compound Sensitivity In_Vitro_Assays->Correlation In_Vivo_Models In Vivo Xenograft Models Patient_Stratification Patient Stratification in Clinical Trials In_Vivo_Models->Patient_Stratification Informs Clinical Trial Design Biomarker_Expression->Correlation Correlation->In_Vivo_Models Validate in vivo Response_Monitoring Treatment Response Monitoring Patient_Stratification->Response_Monitoring

Caption: General Workflow for Biomarker Validation.

Detailed Methodologies

1. Immunohistochemistry (IHC) for p53 Status

  • Objective: To determine the expression and subcellular localization of p53 protein in tumor tissue.

  • Protocol Summary:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tumor sections.[5]

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[5]

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Incubate with a primary antibody against p53 (e.g., clone DO-7).[6]

    • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a diaminobenzidine (DAB) substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

  • Interpretation: Nuclear staining intensity and percentage of positive cells are scored to determine p53 status (wild-type vs. mutant/overexpressed).

2. Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression

  • Objective: To quantify the mRNA expression level of the c-Myc oncogene in tumor samples or cell lines.

  • Protocol Summary:

    • Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform real-time PCR using SYBR Green or a TaqMan probe specific for c-Myc.[7][8]

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative expression of c-Myc using the ΔΔCt method.

  • Interpretation: Higher relative expression of c-Myc may indicate potential sensitivity to this compound.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for GDF15

  • Objective: To measure the concentration of GDF15 in patient plasma or serum.

  • Protocol Summary:

    • Coat a 96-well plate with a capture antibody specific for human GDF15.[1]

    • Add standards and patient samples to the wells and incubate.[1]

    • Add a biotinylated detection antibody that binds to a different epitope of GDF15.[1]

    • Add streptavidin-HRP conjugate.[1]

    • Add a TMB substrate solution to develop the color.[1]

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.[1]

  • Interpretation: Changes in GDF15 levels during treatment could serve as a pharmacodynamic biomarker.

4. N-Myc and Aurora A Interaction Assay (In Vitro Pull-down)

  • Objective: To assess the ability of this compound to disrupt the interaction between N-Myc and Aurora A.

  • Protocol Summary:

    • Incubate recombinant Aurora A protein with a biotinylated peptide corresponding to the Aurora A binding region of N-Myc.

    • Add increasing concentrations of this compound or a control inhibitor (e.g., alisertib).

    • Capture the biotinylated N-Myc peptide and any bound Aurora A using streptavidin-coated beads.

    • Elute the proteins and analyze the amount of co-precipitated Aurora A by Western blotting.

  • Interpretation: A reduction in the amount of Aurora A pulled down with the N-Myc peptide in the presence of this compound would indicate disruption of the complex.

Conclusion and Future Directions

The validation of predictive biomarkers is a critical step in the clinical development of targeted therapies like this compound. While direct evidence for this compound is still emerging, the biomarkers and methodologies outlined in this guide provide a rational starting point for future investigation. Further preclinical studies are urgently needed to generate specific data for this compound to enable robust comparisons and to validate the clinical utility of these potential biomarkers. Combination studies with other anticancer agents, guided by biomarker analysis, may also represent a promising therapeutic strategy.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SAR156497
Reactant of Route 2
Reactant of Route 2
SAR156497

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.